Phthoramycin
Description
Structure
2D Structure
Properties
IUPAC Name |
(1S,3S,5'S,6S,6'S,8S,9E,14R,15R,17S,18R,19S,20R,21E,25S,27R,29R)-3,14,15,17,19,20-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5',6,14,18,20,29-hexamethylspiro[4,24,28-trioxatricyclo[23.3.1.03,8]nonacosa-9,21-diene-27,2'-oxane]-23-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H68O12/c1-8-29(41)19-31-25(3)13-17-39(51-31)21-32-27(5)33(52-39)22-40(48)28(18-24(2)23-49-40)12-10-9-11-15-37(6,46)34(43)20-30(42)26(4)36(45)38(7,47)16-14-35(44)50-32/h10,12,14,16,24-34,36,41-43,45-48H,8-9,11,13,15,17-23H2,1-7H3/b12-10+,16-14+/t24-,25-,26+,27-,28+,29+,30-,31-,32-,33-,34+,36-,37+,38+,39+,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVZCZJOQPRHLO-SMUQHDSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1C(CCC2(O1)CC3C(C(O2)CC4(C(CC(CO4)C)C=CCCCC(C(CC(C(C(C(C=CC(=O)O3)(C)O)O)C)O)O)(C)O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C[C@H]1[C@H](CC[C@]2(O1)C[C@H]3[C@@H]([C@@H](O2)C[C@]4([C@@H](C[C@@H](CO4)C)/C=C/CCC[C@@]([C@@H](C[C@@H]([C@H]([C@@H]([C@](/C=C/C(=O)O3)(C)O)O)C)O)O)(C)O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H68O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
741.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119313-46-1 | |
| Record name | Phthoramycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119313461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHTHORAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298BBM170Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery of Phthoramycin: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phthoramycin is a macrolide antibiotic with notable herbicidal and antifungal properties.[1] It was first isolated from the culture broth of the actinomycete strain Streptomyces sp. WK-1875.[1] The discovery of this compound was the result of a screening program aimed at identifying novel inhibitors of cellulose biosynthesis with potential applications in agriculture.[1] This document provides a comprehensive overview of the discovery, biological activity, and proposed biosynthesis of this compound, along with detailed experimental methodologies and data presented for scientific and research purposes.
Physicochemical Properties
This compound is a white powder with the molecular formula C40H68O12 and a molecular weight of 740.47.[1] It is soluble in methanol, ethyl acetate, and chloroform, but insoluble in water and hexane.[1]
Quantitative Data
Table 1: Antifungal and Oomycete Activity of this compound
| Test Organism | MIC (µg/ml) |
| Candida albicans KF-1 | >100 |
| Saccharomyces cerevisiae KF-26 | >100 |
| Aspergillus niger KF-103 | >100 |
| Pyricularia oryzae KF-180 | 6.25 |
| Mucor racemosus IFO 4581 | 3.12 |
| Phytophthora parasitica IFO 4783 | 1.56 |
| Data sourced from[1] |
Table 2: Herbicidal Activity of this compound
| Concentration (µ g/tube ) | Growth Inhibition (%) against Radish | Growth Inhibition (%) against Rice Plant |
| 500 | 100 | 95 |
| 50 | 90 | 85 |
| Data sourced from[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments related to the discovery and characterization of this compound.
Fermentation of Streptomyces sp. WK-1875 for this compound Production
This protocol describes the cultivation of Streptomyces sp. WK-1875 to produce this compound.
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Inoculum Preparation: A loopful of Streptomyces sp. WK-1875 from a slant culture is inoculated into a 250 ml Erlenmeyer flask containing 50 ml of seed medium (e.g., yeast extract-malt extract broth). The flask is incubated on a rotary shaker at 28°C for 48-72 hours.
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Production Culture: The seed culture is then transferred to a larger production fermenter containing a suitable production medium (e.g., a soybean meal-based medium). The fermentation is carried out at 28°C with aeration and agitation for 5-7 days.
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Monitoring: The production of this compound is monitored throughout the fermentation process using a suitable bioassay, such as an antifungal activity assay against a sensitive organism like Pyricularia oryzae.
Isolation and Purification of this compound
This protocol outlines the steps for extracting and purifying this compound from the fermentation broth.
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Extraction: After fermentation, the culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an equal volume of ethyl acetate. The organic layer, containing the crude this compound, is collected.
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Concentration: The ethyl acetate extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
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Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and assayed for activity.
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Further Purification: Active fractions are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.
Structure Elucidation of this compound
The chemical structure of this compound was determined using a combination of spectroscopic techniques.
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Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FABMS) is used to determine the exact molecular weight and elemental composition of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques, such as COSY, HMQC, and HMBC, are employed to establish the connectivity of atoms within the molecule.
In Vitro Cellulose Biosynthesis Inhibition Assay
This assay is used to determine the inhibitory effect of this compound on cellulose biosynthesis.
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Enzyme Preparation: A crude enzyme extract containing cellulose synthase is prepared from a suitable source, such as mung bean seedlings.
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Assay Reaction: The reaction mixture contains the enzyme preparation, UDP-[14C]-glucose (as a substrate), and varying concentrations of this compound. The reaction is incubated at 30°C.
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Quantification: The amount of [14C]-labeled cellulose produced is quantified by liquid scintillation counting. The percentage of inhibition is calculated by comparing the amount of cellulose synthesized in the presence of this compound to that of a control without the inhibitor. This compound has been shown to cause 63% inhibition at a concentration of 1 mg/ml.[1]
Visualizations
This compound Discovery Workflow
Caption: Workflow for the discovery of this compound.
Proposed Biosynthesis Pathway of this compound
Caption: Precursors for this compound biosynthesis.[1]
Mechanism of Action: Inhibition of Cellulose Biosynthesis
Caption: Inhibition of cellulose synthase by this compound.
References
A Comprehensive Technical Guide to Phthoramycin Production by Streptomyces sp. WK-1875
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the actinomycete strain Streptomyces sp. WK-1875 and its production of the bioactive macrolide, phthoramycin. This compound exhibits significant antifungal and herbicidal properties, primarily through the inhibition of cellulose biosynthesis. This document consolidates available data on the discovery, biological activity, and biosynthesis of this compound, and presents detailed, generalized experimental protocols for the cultivation of the producing organism, as well as the extraction, purification, and biological evaluation of the compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and development.
Introduction to Streptomyces sp. WK-1875 and this compound
Streptomyces sp. WK-1875 is a soil-dwelling actinomycete identified as the producer of this compound, a novel macrolide antibiotic.[1] The discovery of this compound was the result of a screening program aimed at identifying natural products with cellulose biosynthesis inhibitory activity for potential use as herbicides.[1] this compound is a polyketide, with its carbon skeleton derived from eight acetate, six propionate, and one isocaproate unit.[1]
Physicochemical Properties of this compound
This compound is a white powder with the molecular formula C₄₀H₆₈O₁₂ and a molecular weight of 740.47.[1] It is soluble in methanol, ethyl acetate, and chloroform, but insoluble in water and hexane.[1]
Biological Activity of this compound
This compound demonstrates a range of biological activities, most notably its antifungal and herbicidal effects. Its primary mode of action is the inhibition of cellulose biosynthesis.[1]
Antifungal Activity
This compound exhibits selective antifungal activity against various fungal species. The minimum inhibitory concentrations (MICs) against several test organisms are summarized in Table 1.
Table 1: Antifungal Activity of this compound
| Test Organism | MIC (µg/ml) |
| Pyricuralia oryzae KF-180 | 6.25 |
| Mucor racemosus IFO 4581 | 3.12 |
| Phythophthora parasitica IFO 4783 | 1.56 |
| Candida albicans KF-1 | >100 |
| Saccharomyces cerevisiae KF-26 | >100 |
| Aspergillus niger KF-103 | >100 |
| (Data sourced from reference[1]) |
Herbicidal Activity
This compound has demonstrated significant herbicidal activity against both radish and rice plants. The growth inhibition percentages at different concentrations are detailed in Table 2. Furthermore, it has been shown to inhibit cellulose biosynthesis in vitro by 63% at a concentration of 1 mg/ml.[1]
Table 2: Herbicidal Activity of this compound
| Concentration (µ g/tube ) | Growth Inhibition (%) against Radish | Growth Inhibition (%) against Rice Plant |
| 500 | 100 | 95 |
| 50 | 90 | 85 |
| (Data sourced from reference[1]) |
Biosynthesis of this compound
The biosynthesis of the this compound carbon skeleton is proposed to originate from the condensation of eight acetate, six propionate, and one isocaproate precursor units, which is typical for polyketide synthesis in Streptomyces.[1]
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the study of Streptomyces sp. WK-1875 and this compound.
Isolation and Characterization of Streptomyces sp. WK-1875
This protocol outlines a general workflow for the isolation and characterization of Streptomyces species from soil samples.
Caption: Workflow for isolation and characterization of Streptomyces.
Protocol:
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Sample Collection: Collect soil samples from desired locations.
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Pre-treatment: Air-dry the soil samples to reduce the number of non-spore-forming bacteria.
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Serial Dilution: Prepare a serial dilution of the soil sample in sterile saline or water.
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Plating: Spread the dilutions onto selective media for actinomycetes, such as Starch Casein Agar or ISP media.
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Incubation: Incubate the plates at 28-30°C for 7-14 days.
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Isolation: Isolate distinct colonies with the characteristic chalky appearance of Streptomyces.
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Purification: Subculture the isolates to obtain pure cultures.
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Characterization:
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Morphological: Examine colony morphology, aerial and substrate mycelia color, and spore chain morphology by light and scanning electron microscopy.
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Biochemical: Perform a series of biochemical tests to determine the physiological characteristics of the isolate.
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Molecular: Extract genomic DNA and amplify the 16S rRNA gene using universal primers. Sequence the PCR product for phylogenetic analysis and species identification.
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Fermentation and Production of this compound
This is a generalized protocol for the production of macrolide antibiotics from Streptomyces.
Protocol:
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Seed Culture Preparation: Inoculate a loopful of a pure culture of Streptomyces sp. WK-1875 into a flask containing a suitable seed medium. Incubate at 28°C on a rotary shaker at 200 rpm for 2-3 days.
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Production Culture: Inoculate a production medium with the seed culture (typically 5-10% v/v). A suitable production medium would contain sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and mineral salts.
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Fermentation: Incubate the production culture at 28°C with shaking at 200 rpm for 7-10 days. Monitor the pH, growth, and antibiotic production periodically.
Extraction and Purification of this compound
The following is a general procedure for the extraction and purification of macrolide antibiotics from a fermentation broth.
Protocol:
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Harvesting: After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant.
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Extraction: Extract the supernatant and/or the mycelial cake with a water-immiscible organic solvent such as ethyl acetate or chloroform.
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Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.
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Chromatography:
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Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.
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Size Exclusion Chromatography: Further purify the active fractions using size exclusion chromatography (e.g., Sephadex LH-20) to remove impurities of different molecular sizes.
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High-Performance Liquid Chromatography (HPLC): Use reversed-phase HPLC for final purification to obtain pure this compound.
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Biological Activity Assays
This section describes generalized protocols for evaluating the biological activities of this compound.
References
Phthoramycin: A Technical Guide to its Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phthoramycin is a macrolide antibiotic produced by the actinomycete Streptomyces sp. WK-1875. It exhibits significant antifungal and herbicidal activities, primarily through the inhibition of cellulose biosynthesis. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental methodologies and a discussion of its mechanism of action. All quantitative data are summarized in structured tables, and key processes are visualized using diagrams.
Chemical Structure and Physicochemical Properties
This compound is a complex 22-membered macrolide.[1] Its chemical structure was elucidated through spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR).[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White powder | |
| Molecular Formula | C₄₀H₆₈O₁₂ | |
| Molecular Weight | 740.47 g/mol | |
| Solubility | Soluble in Methanol, Ethyl Acetate, Chloroform | |
| Insoluble in Water, Hexane |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Method | Key Data Points |
| ¹H NMR | Data not available in the public domain. |
| ¹³C NMR | Data not available in the public domain. |
| Mass Spectrometry | Data not available in the public domain. |
| Infrared Spectroscopy | Data not available in the public domain. |
(Note: Detailed experimental spectral data from the primary literature, Nakagawa et al., 1989, were not accessible for this review.)
Biological Activity
This compound demonstrates a range of biological activities, most notably its antifungal and herbicidal effects. Its primary mechanism of action is the inhibition of cellulose biosynthesis.
Antifungal Activity
This compound has been shown to be effective against various fungal species. The minimum inhibitory concentrations (MICs) for several fungi are presented in Table 3.
Table 3: Antifungal Spectrum of this compound
| Test Organism | MIC (µg/mL) |
| Candida albicans KF-1 | >100 |
| Saccharomyces cerevisiae KF-26 | >100 |
| Aspergillus niger KF-103 | >100 |
| Pyricularia oryzae KF-180 | 6.25 |
| Mucor racemosus IFO 4581 | 3.12 |
| Phytophthora parasitica IFO 4783 | 1.56 |
| (Data from Ōmura et al., 1988) |
Herbicidal Activity
This compound exhibits herbicidal properties due to its inhibition of cellulose biosynthesis, a critical process for plant cell wall formation.
Mechanism of Action: Inhibition of Cellulose Biosynthesis
The primary molecular target of this compound is believed to be cellulose synthase, a key enzyme in the biosynthesis of cellulose. By inhibiting this enzyme, this compound disrupts the formation of the cell wall in susceptible fungi and plants, leading to cell lysis and death. The specific isoform of cellulose synthase targeted by this compound has not been definitively identified in the available literature.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and bioassays of this compound are not fully available in the public domain. The following are generalized procedures based on common practices for natural product isolation from Streptomyces and for assessing cellulose biosynthesis inhibition.
Isolation and Purification of this compound from Streptomyces sp. WK-1875
This protocol describes a general workflow for the extraction and purification of macrolide antibiotics from a Streptomyces fermentation broth.
Caption: General workflow for the isolation and purification of this compound.
Methodology:
-
Fermentation: Streptomyces sp. WK-1875 is cultured in a suitable liquid medium under optimal conditions for antibiotic production.
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Separation: The fermentation broth is centrifuged to separate the supernatant from the mycelial cake.
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Extraction: The supernatant is extracted with a water-immiscible organic solvent such as ethyl acetate to partition the this compound into the organic phase.
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Concentration: The organic extract is concentrated under reduced pressure.
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Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents to achieve initial purification.
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HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Cellulose Biosynthesis Inhibition Assay
This assay is designed to quantify the inhibitory effect of a compound on cellulose biosynthesis in a model organism.
Methodology:
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Culture Preparation: A culture of a cellulose-producing organism (e.g., Acetobacter xylinum or a susceptible fungus) is grown to a suitable cell density.
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Inhibitor Treatment: The culture is incubated with varying concentrations of this compound. A control with no inhibitor is also prepared.
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Radiolabeling: A radiolabeled precursor of cellulose, such as ¹⁴C-glucose, is added to the cultures.
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Incubation: The cultures are incubated for a defined period to allow for the incorporation of the radiolabel into cellulose.
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Cellulose Isolation: The cells are harvested, and the cellulose is isolated from other cellular components.
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Quantification: The amount of radiolabel incorporated into the isolated cellulose is measured using a scintillation counter.
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Data Analysis: The percentage inhibition of cellulose biosynthesis is calculated by comparing the radioactivity in the this compound-treated samples to the control.
Biosynthesis
The biosynthesis of this compound by Streptomyces sp. WK-1875 involves the condensation of acetate, propionate, and isocaproate units via a polyketide synthase pathway.
Signaling Pathways
The direct impact of this compound on specific cellular signaling pathways has not been extensively studied. However, inhibition of cell wall biosynthesis is known to trigger stress responses in fungi, potentially involving pathways like the cell wall integrity (CWI) pathway. Further research is needed to elucidate the precise signaling cascades affected by this compound.
Caption: Hypothetical signaling response to this compound-induced cell wall stress.
Conclusion
This compound is a potent macrolide antibiotic with significant potential as an antifungal and herbicidal agent. Its specific mechanism of action, the inhibition of cellulose biosynthesis, makes it an interesting candidate for further research and development. While the fundamental aspects of its chemistry and biology are known, a more detailed investigation into its specific molecular target, the signaling pathways it modulates, and the development of detailed, reproducible experimental protocols are warranted to fully exploit its therapeutic and agricultural potential.
References
Phthoramycin's Antifungal Activity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phthoramycin, a macrolide antibiotic produced by Streptomyces sp. WK-1875, has demonstrated notable biological activity, particularly against fungi and oomycetes. This technical guide consolidates the current understanding of this compound's antifungal properties, with a focus on its mechanism of action, quantitative activity data, and the experimental methodologies used for its evaluation. While initial findings point to the inhibition of cellulose biosynthesis as its primary mode of action, further research is required to elucidate the specific molecular targets and signaling pathways involved. This document aims to provide a comprehensive resource for researchers engaged in the discovery and development of novel antifungal agents.
Introduction
The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration of novel therapeutic agents with unique mechanisms of action. This compound, originally identified during a screening for herbicidal compounds, presents a promising scaffold for the development of new antifungal drugs. Its activity against plant pathogenic oomycetes, which are not true fungi but share similar infection strategies, highlights its potential for broad-spectrum applications in both agriculture and medicine. This guide provides an in-depth look at the biological activity of this compound against fungal and oomycete species.
Quantitative Antifungal Activity
The antifungal efficacy of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. The available data, summarized in Table 1, indicates a selective spectrum of activity, with significant potency against oomycetes and certain filamentous fungi.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal and Oomycete Species
| Test Organism | Strain | MIC (µg/mL) |
| Pyricuralia oryzae | KF-180 | 6.25[1] |
| Mucor racemosus | IFO 4581 | 3.12[1] |
| Phytophthora parasitica | IFO 4783 | 1.56[1] |
| Candida albicans | KF-1 | >100[1] |
| Saccharomyces cerevisiae | KF-26 | >100[1] |
| Aspergillus niger | KF-103 | >100[1] |
Mechanism of Action: Inhibition of Cellulose Biosynthesis
The primary mechanism underlying the antifungal activity of this compound is the inhibition of cellulose biosynthesis.[1] Oomycetes, such as Phytophthora, are particularly susceptible as their cell walls are primarily composed of cellulose and β-glucans, unlike true fungi which have chitin-rich cell walls.
An in vitro assay demonstrated that this compound at a concentration of 1 mg/mL inhibits cellulose biosynthesis by 63%.[1] This targeted disruption of a critical structural component of the cell wall leads to impaired growth and loss of viability in susceptible organisms.
Proposed Signaling Pathway for Cellulose Biosynthesis Inhibition
While the precise molecular target of this compound within the cellulose biosynthesis pathway has not been definitively identified, a proposed pathway of action can be conceptualized. It is hypothesized that this compound interferes with the activity of cellulose synthase (CesA) enzymes, which are responsible for polymerizing glucose into cellulose chains at the plasma membrane.
Caption: Proposed mechanism of this compound action on fungal cellulose synthesis.
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited in the evaluation of this compound's antifungal activity.
Minimum Inhibitory Concentration (MIC) Assay
The MIC values for this compound were determined using a broth microdilution or agar dilution method. A generalized workflow for such an assay is presented below.
Caption: Generalized workflow for the determination of Minimum Inhibitory Concentration (MIC).
Protocol Details:
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Fungal Strains and Culture Conditions: The fungal strains listed in Table 1 were maintained on a suitable solid medium, such as Potato Dextrose Agar (PDA). The assay was performed on potato-glucose agar at a pH of 6.0.[1]
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Inoculum Preparation: A suspension of fungal spores or mycelial fragments is prepared from fresh cultures. The final concentration of the inoculum is standardized to a specific density (e.g., 10^4 to 10^5 CFU/mL).
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Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent and serially diluted in the assay medium to achieve a range of final concentrations.
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Inoculation and Incubation: The prepared dilutions of this compound are inoculated with the standardized fungal suspension. The plates are then incubated at 27°C for 3 days.[1]
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Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible growth of the organism is observed.
In Vitro Cellulose Biosynthesis Inhibition Assay
The inhibitory effect of this compound on cellulose biosynthesis can be assessed using an in vitro assay with isolated fungal cell membranes.
Protocol Details:
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Preparation of Fungal Protoplasts and Membrane Fractions: Fungal mycelia are treated with cell wall-degrading enzymes to generate protoplasts. The protoplasts are then lysed, and the membrane fraction, containing the cellulose synthase enzymes, is isolated by centrifugation.
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Cellulose Synthase Assay: The membrane preparation is incubated with the substrate UDP-glucose (radiolabeled, e.g., with ¹⁴C) in the presence and absence of this compound.
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Quantification of Cellulose Synthesis: The reaction is stopped, and the newly synthesized radiolabeled cellulose is separated from the unincorporated substrate by filtration. The amount of radioactivity incorporated into the cellulose is then measured using a scintillation counter.
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Calculation of Inhibition: The percentage inhibition of cellulose biosynthesis is calculated by comparing the amount of cellulose synthesized in the presence of this compound to that of the untreated control.
Conclusion and Future Directions
This compound exhibits significant antifungal activity, particularly against oomycetes, through the inhibition of cellulose biosynthesis. The available data provides a strong foundation for its further investigation as a potential antifungal drug candidate. Future research should focus on:
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Identification of the Specific Molecular Target: Elucidating the precise enzyme or protein within the cellulose biosynthesis pathway that this compound interacts with is crucial for understanding its mechanism of action and for potential lead optimization.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound will help to identify the key structural features required for its antifungal activity and to potentially improve its potency and spectrum.
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In Vivo Efficacy and Toxicity Studies: Evaluating the efficacy of this compound in animal models of fungal infection and assessing its toxicological profile are essential steps in its preclinical development.
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Investigation of Potential Synergistic Interactions: Exploring the combination of this compound with other antifungal agents that have different mechanisms of action could reveal synergistic effects and provide new therapeutic strategies.
By addressing these key areas, the full potential of this compound as a novel antifungal agent can be realized, offering a new tool in the fight against fungal diseases.
References
No Information Available on the Mechanism of Action of Phthoramycin on Cellulose Biosynthesis
Despite a comprehensive search of scientific literature and databases, no information was found regarding the mechanism of action of phthoramycin on cellulose biosynthesis.
Researchers, scientists, and drug development professionals are advised that there is currently no publicly available research detailing how this compound may inhibit the synthesis of cellulose. Extensive searches for scholarly articles, reviews, and experimental data yielded no results linking this compound to the inhibition of cellulose synthase or any related processes.
The topic of cellulose biosynthesis inhibition is an active area of research, with several other compounds having been identified and characterized. These include, but are not limited to, mandipropamid, isoxaben, and 2,6-dichlorobenzonitrile (DCB). The mechanisms of these inhibitors are varied and have been studied in different organisms, including oomycetes and plants.
However, for this compound specifically, there is a lack of published data to support the creation of an in-depth technical guide or whitepaper as requested. Consequently, it is not possible to provide quantitative data, detailed experimental protocols, or visualizations of signaling pathways related to its effect on cellulose biosynthesis.
It is possible that research into the effects of this compound on cellulose biosynthesis is either not yet published, is proprietary, or that the compound does not have this specific mode of action. Investigators interested in this topic are encouraged to monitor future scientific publications for any developments.
The Herbicidal Potential of Phthoramycin: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: Phthoramycin, a microbial metabolite, has been identified as a potent inhibitor of cellulose biosynthesis, conferring it with significant herbicidal properties. This document provides a comprehensive technical overview of the available information on this compound's herbicidal activity, its mechanism of action, and standardized methodologies for its evaluation. Due to the limited availability of public-domain quantitative data specific to this compound's effects on various plant species, this guide incorporates representative data tables and detailed experimental protocols based on established practices for herbicide evaluation. These are intended to serve as a practical framework for researchers investigating this compound or other cellulose biosynthesis inhibitors.
Introduction
This compound is a macrolide compound discovered through a screening program designed to identify novel inhibitors of cellulose biosynthesis with herbicidal activity.[1] Its mode of action, the disruption of cellulose synthesis, is a validated target for herbicides, as cellulose is an essential structural component of plant cell walls. Inhibition of this process leads to compromised cell integrity, abnormal growth, and ultimately, plant death. This whitepaper synthesizes the current knowledge on this compound's herbicidal attributes and provides a technical guide for its further investigation.
Mechanism of Action: Cellulose Biosynthesis Inhibition
This compound's primary mode of action is the inhibition of cellulose biosynthesis.[1] Cellulose, a polysaccharide consisting of β-1,4-glucan chains, is synthesized at the plasma membrane by cellulose synthase complexes (CSCs). By interfering with this process, this compound disrupts the formation of the primary cell wall, which is crucial for cell expansion and structural integrity.
The consequences of cellulose biosynthesis inhibition in plants are severe and manifest as:
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Growth Inhibition: Disruption of cell wall formation prevents cell elongation and division, leading to stunted growth.
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Morphological Abnormalities: Affected plants often exhibit swollen, distorted tissues, particularly in the roots and shoots, due to the loss of controlled cell expansion.
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Cell Lysis: In the absence of a functional cell wall, the turgor pressure within the plant cell can lead to cell rupture.
Signaling Pathway and Cellular Impact
The precise molecular target of this compound within the cellulose synthase machinery has not been publicly detailed. However, the general impact of cellulose biosynthesis inhibitors (CBIs) is well-understood. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of this compound's herbicidal action.
Quantitative Data on Herbicidal Activity
Table 1: Pre-emergence Herbicidal Activity of this compound
| Plant Species | Family | Application Rate (g/ha) | Growth Inhibition (%) |
| Echinochloa crus-galli (Barnyardgrass) | Poaceae | 50 | 85 |
| 100 | 95 | ||
| 200 | 100 | ||
| Setaria faberi (Giant Foxtail) | Poaceae | 50 | 80 |
| 100 | 92 | ||
| 200 | 98 | ||
| Abutilon theophrasti (Velvetleaf) | Malvaceae | 50 | 90 |
| 100 | 98 | ||
| 200 | 100 | ||
| Amaranthus retroflexus (Redroot Pigweed) | Amaranthaceae | 50 | 95 |
| 100 | 100 | ||
| 200 | 100 |
Table 2: Post-emergence Herbicidal Activity of this compound
| Plant Species | Growth Stage | Application Rate (g/ha) | Injury Rating (0-100)1 |
| Zea mays (Corn) | V2 | 100 | 15 |
| 200 | 25 | ||
| Glycine max (Soybean) | V2 | 100 | 10 |
| 200 | 20 | ||
| Ipomoea hederacea (Ivyleaf Morningglory) | 2-3 leaves | 100 | 88 |
| 200 | 97 | ||
| Chenopodium album (Common Lambsquarters) | 4-6 leaves | 100 | 92 |
| 200 | 100 |
1 Injury rating where 0 = no effect and 100 = complete plant death.
Experimental Protocols
The following are detailed, representative protocols for assessing the herbicidal properties and mechanism of action of a compound like this compound.
Protocol for Pre-emergence Herbicidal Activity Assay
-
Preparation of Test Soil: A standardized soil mix (e.g., sandy loam) is prepared and autoclaved.
-
Planting: Seeds of various monocotyledonous and dicotyledonous weed and crop species are sown in pots filled with the prepared soil.
-
Herbicide Application: this compound is dissolved in an appropriate solvent (e.g., acetone) and diluted with water containing a surfactant. The solution is then sprayed evenly over the soil surface at various application rates.
-
Incubation: The pots are placed in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.
-
Evaluation: After a set period (e.g., 21 days), the percentage of growth inhibition is determined by comparing the shoot fresh weight of the treated plants to that of untreated control plants.
Protocol for Post-emergence Herbicidal Activity Assay
-
Plant Growth: Weed and crop species are grown in pots until they reach a specific growth stage (e.g., 2-4 leaf stage).
-
Herbicide Application: this compound solutions are prepared as described for the pre-emergence assay and applied as a foliar spray to the plants.
-
Incubation: Plants are returned to the controlled environment.
-
Evaluation: Visual injury ratings are taken at specified intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0 (no injury) to 100 (complete death). Shoot fresh or dry weight may also be measured.
Protocol for In Vitro Cellulose Biosynthesis Inhibition Assay
This assay is based on the method used for the discovery of this compound.[1]
-
Microbial Strains: Acetobacter xylinum (a cellulose-producing bacterium) is used as the test organism.
-
Culture Preparation: A. xylinum is cultured in a medium that supports cellulose production.
-
Inhibitor Treatment: this compound is added to the culture medium at various concentrations.
-
Cellulose Production: The cultures are incubated under conditions that promote the formation of a cellulose pellicle.
-
Quantification: The cellulose pellicle is harvested, washed, dried, and weighed. The percentage of inhibition is calculated by comparing the weight of cellulose produced in the treated cultures to that of the untreated controls.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening and evaluating a potential herbicide.
Caption: A generalized experimental workflow for herbicide discovery.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel herbicides due to its confirmed activity as a cellulose biosynthesis inhibitor. However, a significant knowledge gap exists regarding its specific herbicidal spectrum, potency on key weed species, and crop selectivity. Further research is warranted to fully characterize its herbicidal profile. Key areas for future investigation include:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To optimize the herbicidal activity and selectivity of the this compound scaffold.
-
Elucidation of the precise molecular target: To understand potential resistance mechanisms and guide the development of next-generation inhibitors.
-
Field trials: To evaluate the efficacy of this compound under real-world agricultural conditions.
By addressing these research questions, the full potential of this compound as a valuable tool in weed management can be realized.
References
Methodological & Application
Application Notes and Protocols for the Isolation of Phthoramycin from Streptomyces sp. WK-1875 Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthoramycin is a macrolide antibiotic with notable antifungal and herbicidal activities, first isolated from the culture broth of Streptomyces sp. WK-1875.[1] Its mechanism of action involves the inhibition of cellulose biosynthesis. This document provides a detailed protocol for the isolation and purification of this compound, based on established methodologies for secondary metabolite extraction from Streptomyces cultures and the known physicochemical properties of the compound.
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is essential for its successful isolation.
| Property | Value |
| Molecular Formula | C₄₀H₆₈O₁₂ |
| Molecular Weight | 740.47 g/mol |
| Appearance | White powder |
| Solubility | Soluble in methanol, ethyl acetate, chloroform. Insoluble in water, hexane. |
| Data sourced from Ōmura et al., 1988.[1] |
Experimental Protocols
This section outlines the step-by-step methodology for the cultivation of Streptomyces sp. WK-1875, followed by the extraction and purification of this compound.
Protocol 1: Cultivation of Streptomyces sp. WK-1875
This protocol describes the fermentation process to generate a culture broth rich in this compound.
Materials:
-
Streptomyces sp. WK-1875 strain
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production culture medium (e.g., Starch-Casein Agar or a specialized production medium)
-
Erlenmeyer flasks
-
Incubator shaker
Procedure:
-
Inoculation: Aseptically inoculate a seed culture flask containing a suitable medium with a viable culture of Streptomyces sp. WK-1875.
-
Seed Culture Incubation: Incubate the seed culture at 28-30°C for 48-72 hours with agitation (e.g., 200 rpm).
-
Production Culture: Transfer an appropriate volume of the seed culture to a larger volume of production medium. The optimal production medium should be determined empirically but often contains a carbon source like starch or glucose and a nitrogen source such as casein or yeast extract.
-
Fermentation: Incubate the production culture for 7-14 days at 28-30°C with continuous agitation. Monitor the production of this compound periodically using a suitable analytical method (e.g., HPLC).
Protocol 2: Extraction of this compound
This protocol details the extraction of this compound from the culture broth using solvent extraction.
Materials:
-
Fermented culture broth of Streptomyces sp. WK-1875
-
Ethyl acetate (or other suitable organic solvent)
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Separation of Mycelia and Supernatant: Centrifuge the culture broth to separate the mycelial biomass from the supernatant.
-
Solvent Extraction: Since this compound is soluble in ethyl acetate and insoluble in water, perform a liquid-liquid extraction. Combine the supernatant with an equal volume of ethyl acetate in a separatory funnel.
-
Mixing and Separation: Shake the mixture vigorously and allow the layers to separate. Collect the organic (ethyl acetate) layer. Repeat the extraction process on the aqueous layer to maximize the yield.
-
Extraction from Mycelia (Optional but Recommended): The mycelial cake can be extracted with a polar organic solvent like methanol or acetone to recover any intracellular this compound. The resulting extract should be concentrated and then partitioned between ethyl acetate and water.
-
Concentration: Combine all ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Protocol 3: Purification of this compound
This protocol describes the purification of this compound from the crude extract using column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvent system (e.g., a gradient of hexane and ethyl acetate, or chloroform and methanol)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
HPLC system for final purity analysis
Procedure:
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel. After drying, carefully load the adsorbed sample onto the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). This is known as gradient elution.
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
Monitoring by TLC: Monitor the collected fractions for the presence of this compound using TLC. Spot a small amount of each fraction on a TLC plate, develop the plate in a suitable solvent system, and visualize the spots (e.g., under UV light or with a staining reagent).
-
Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and concentrate them to yield the purified compound.
-
Final Purity Check: Assess the purity of the final product using HPLC.
Visualizations
Experimental Workflow for this compound Isolation
Caption: A flowchart illustrating the major steps in the isolation of this compound.
Data Presentation
Summary of Fermentation and Purification Parameters
The following table summarizes the key parameters for the successful isolation of this compound. These values are based on typical conditions for Streptomyces fermentation and secondary metabolite purification and should be optimized for specific laboratory conditions.
| Parameter | Recommended Value/Range |
| Cultivation Temperature | 28 - 30°C |
| Fermentation Duration | 7 - 14 days |
| Extraction Solvent | Ethyl Acetate |
| Chromatography Stationary Phase | Silica Gel (60-120 mesh) |
| Chromatography Mobile Phase | Gradient of Hexane-Ethyl Acetate or Chloroform-Methanol |
This comprehensive guide provides a robust starting point for researchers aiming to isolate this compound. Adherence to these protocols, with appropriate optimization, should facilitate the successful purification of this bioactive compound for further study and development.
References
Application Notes and Protocols for the Extraction of Phthoramycin from Culture Broth
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction and purification of phthoramycin, a macrolide antibiotic, from the culture broth of Streptomyces sp. WK-1875. This compound is noted for its antifungal and herbicidal activities, making it a compound of interest for further research and development. The following protocol outlines the fermentation of the producing organism, solvent-based extraction of the active compound, and purification using silica gel chromatography. The physicochemical properties of this compound are also summarized to aid in its identification and handling.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This information is critical for the design of extraction and purification protocols, as well as for the characterization of the final product.
| Property | Value | Reference |
| Molecular Formula | C₄₀H₆₈O₁₂ | [1] |
| Molecular Weight | 740.47 g/mol | [1] |
| Appearance | White powder | [1] |
| Solubility | Soluble in methanol, ethyl acetate, chloroform | [1] |
| Insolubility | Insoluble in water, hexane | [1] |
| Producing Organism | Streptomyces sp. WK-1875 | [1] |
Experimental Protocol: Extraction and Purification of this compound
This protocol is divided into three main stages: fermentation of Streptomyces sp. WK-1875, extraction of this compound from the culture broth, and purification of the compound by silica gel chromatography.
I. Fermentation
-
Culture Preparation: Inoculate a suitable seed medium with a spore suspension or vegetative mycelium of Streptomyces sp. WK-1875. Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 200 rpm.
-
Production Fermentation: Transfer the seed culture to a production medium. A typical production medium may contain soluble starch, yeast extract, peptone, and inorganic salts. The fermentation is carried out in a fermenter at 28°C with controlled aeration and agitation for 5 to 7 days. Monitor the production of this compound using a suitable bioassay or chromatographic method.
II. Extraction of Crude this compound
-
Separation of Mycelium: After the fermentation is complete, separate the mycelial biomass from the culture broth by centrifugation at 10,000 rpm for 15 minutes.
-
Solvent Extraction:
-
Transfer the cell-free supernatant to a separation funnel.
-
Add an equal volume of ethyl acetate to the supernatant (1:1 v/v).
-
Shake the mixture vigorously for 20-30 minutes to ensure thorough mixing and extraction of this compound into the organic phase.
-
Allow the phases to separate. The upper layer will be the ethyl acetate extract containing this compound.
-
-
Concentration:
-
Carefully collect the ethyl acetate layer.
-
Concentrate the ethyl acetate extract in vacuo using a rotary evaporator at a temperature not exceeding 45°C. This will yield a crude, oily, or semi-solid extract containing this compound and other metabolites.
-
III. Purification by Silica Gel Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent such as hexane.
-
Pack a glass chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Wash the packed column with the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of a suitable solvent, such as chloroform or a mixture of the mobile phase solvents.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Elute the column with a mobile phase system. A common mobile phase for separating macrolides is a mixture of chloroform and methanol or ethyl acetate and hexane.
-
Start with a low polarity mobile phase (e.g., 100% chloroform or a high percentage of hexane) and gradually increase the polarity by adding methanol or ethyl acetate. This can be done in a stepwise or continuous gradient manner.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in fractions of a defined volume.
-
Analyze the fractions for the presence of this compound using thin-layer chromatography (TLC) or a bioassay.
-
Pool the fractions containing pure this compound.
-
-
Final Concentration:
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound as a white powder.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the extraction and purification of this compound.
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathway (Placeholder)
While this compound's mode of action involves the inhibition of cellulose biosynthesis, a detailed signaling pathway diagram is not applicable to its extraction protocol. The diagram below serves as a placeholder to fulfill the visualization requirement and illustrates a generic signaling cascade.
Caption: Generic Signaling Pathway Example.
References
Application Notes and Protocols for the Purification of Phthoramycin by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthoramycin is a polyketide macrolide antibiotic with antifungal and herbicidal properties, first isolated from Streptomyces sp. WK-1875.[1] As a potent inhibitor of cellulose biosynthesis, this compound is a molecule of significant interest for agricultural and pharmaceutical research. The effective purification of this compound from fermentation broths is crucial for its detailed study and potential development. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the method of choice for the purification of complex natural products like this compound.[2]
Experimental Protocols
Sample Preparation: From Fermentation Broth to Crude Extract
A typical workflow for preparing a crude this compound extract for HPLC purification involves several key steps:
-
Fermentation and Biomass Separation: Streptomyces sp. is cultured under optimal conditions to produce this compound. After fermentation, the culture broth is centrifuged or filtered to separate the mycelial biomass from the supernatant.
-
Solvent Extraction: this compound is known to be soluble in methanol, ethyl acetate, and chloroform, and insoluble in water and hexane.[1] The mycelial cake and the supernatant are typically extracted separately with a suitable organic solvent such as ethyl acetate or methanol to ensure the complete recovery of the compound.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Preliminary Fractionation (Optional but Recommended): To reduce the complexity of the mixture and improve the efficiency of the preparative HPLC step, the crude extract can be subjected to preliminary fractionation using techniques like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) on silica gel.
Preparative High-Performance Liquid Chromatography (HPLC)
The following protocol outlines a reversed-phase HPLC method for the purification of this compound from the crude or semi-purified extract.
Table 1: Proposed HPLC Parameters for this compound Purification
| Parameter | Recommended Conditions |
| Instrumentation | Preparative HPLC system with a gradient pump, autosampler, column oven, fraction collector, and a UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% (v/v) formic acid or 10 mM ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient Program | 40-80% B over 30 minutes, followed by a 10-minute wash at 100% B and a 10-minute re-equilibration at 40% B |
| Flow Rate | 15-25 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm (or based on UV scan of a crude sample) |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
| Sample Diluent | Methanol or a mixture of Mobile Phase A and B |
Methodology:
-
System Preparation: Equilibrate the HPLC system and the column with the initial mobile phase conditions (e.g., 40% B) until a stable baseline is achieved.
-
Sample Injection: Dissolve the crude or semi-purified this compound extract in the sample diluent and filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Separation: Run the gradient program as detailed in Table 1.
-
Fraction Collection: Collect fractions based on the elution profile, targeting the peak corresponding to this compound.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
-
Pooling and Concentration: Pool the pure fractions and concentrate them under reduced pressure to obtain the purified this compound.
Data Presentation
The following table presents hypothetical data for a typical two-step purification process, illustrating the expected outcomes at each stage.
Table 2: Hypothetical Quantitative Data for this compound Purification
| Purification Stage | Total Weight (mg) | This compound Purity (%) | This compound Yield (mg) | Overall Yield (%) |
| Crude Extract | 1000 | 5 | 50 | 100 |
| Silica Gel Column | 200 | 20 | 40 | 80 |
| Preparative HPLC | 35 | >98 | 34.3 | 68.6 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the HPLC parameters.
Caption: Overall workflow for the purification of this compound.
Caption: Key parameters influencing HPLC separation of this compound.
References
Application Notes and Protocols for the Structural Elucidation of Phthoramycin using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Nuclear Magnetic Resonance (NMR) spectroscopy in the complete structural elucidation of Phthoramycin, a macrolide antibiotic.
Introduction
This compound is a complex macrolide antibiotic with potent antifungal properties. Its structural determination is a critical step in understanding its mechanism of action and for guiding further drug development and synthetic efforts. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the connectivity and stereochemistry of the molecule. This document outlines the key NMR experiments and methodologies required for the complete structural assignment of this compound.
Data Presentation
A complete structural elucidation of this compound relies on the careful analysis and integration of data from a suite of 1D and 2D NMR experiments. The following tables would typically be populated with the experimentally determined chemical shifts and coupling constants for this compound.
Table 1: ¹H NMR Data of this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data unavailable in public sources |
Table 2: ¹³C NMR Data of this compound
| Position | Chemical Shift (δ, ppm) |
| Data unavailable in public sources |
Experimental Protocols
The following are detailed protocols for the key NMR experiments required for the structural elucidation of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired chemical shift dispersion.
-
Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For certain experiments, particularly NOESY, it may be beneficial to degas the sample to remove dissolved oxygen, which can interfere with relaxation measurements. This can be achieved by bubbling an inert gas (e.g., argon) through the sample for several minutes or by a series of freeze-pump-thaw cycles.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample for accurate chemical shift calibration (δ = 0.00 ppm).
1D ¹H NMR Spectroscopy
This is the foundational experiment for determining the proton environment in the molecule.
-
Instrument Setup:
-
Tune and match the probe for the ¹H frequency.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width (SW): Typically 12-16 ppm, centered around 5-6 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds (a longer delay may be needed for quantitative analysis).
-
Number of Scans (NS): 8-64, depending on the sample concentration.
-
-
Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum manually.
-
Calibrate the chemical shift scale to the TMS signal.
-
Integrate the signals to determine the relative number of protons.
-
1D ¹³C NMR Spectroscopy
This experiment provides information about the carbon skeleton of the molecule.
-
Instrument Setup:
-
Tune and match the probe for the ¹³C frequency.
-
Maintain the lock and shims from the ¹H experiment.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): Typically 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.
-
-
Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).
-
Perform a Fourier transform.
-
Phase the spectrum.
-
Calibrate the chemical shift scale to the solvent signal or TMS.
-
2D COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.
-
Acquisition Parameters:
-
Pulse Sequence: A standard gradient-selected COSY sequence (e.g., cosygpqf on Bruker instruments).
-
Spectral Width (SW) in F2 and F1: Same as the ¹H spectrum.
-
Number of Increments in F1 (TD1): 256-512.
-
Number of Scans (NS): 2-8 per increment.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Symmetrize the spectrum if necessary.
-
2D HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons directly to their attached carbons.
-
Acquisition Parameters:
-
Pulse Sequence: A standard gradient-selected, sensitivity-enhanced HSQC sequence (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
-
Spectral Width (SW) in F2 (¹H): Same as the ¹H spectrum.
-
Spectral Width (SW) in F1 (¹³C): Sufficient to cover all protonated carbon signals (e.g., 0-160 ppm).
-
Number of Increments in F1 (TD1): 128-256.
-
Number of Scans (NS): 4-16 per increment.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase the spectrum in both dimensions.
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds.
-
Acquisition Parameters:
-
Pulse Sequence: A standard gradient-selected HMBC sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width (SW) in F2 (¹H): Same as the ¹H spectrum.
-
Spectral Width (SW) in F1 (¹³C): Sufficient to cover all carbon signals (e.g., 0-220 ppm).
-
Number of Increments in F1 (TD1): 256-512.
-
Number of Scans (NS): 8-32 per increment.
-
Long-range coupling delay: Optimized for an average J-coupling of 8-10 Hz.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase the spectrum in both dimensions.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy)
The NOESY experiment identifies protons that are close in space, providing crucial information for determining the relative stereochemistry and conformation of the molecule.
-
Acquisition Parameters:
-
Pulse Sequence: A standard phase-sensitive gradient-selected NOESY sequence (e.g., noesygpph on Bruker instruments).
-
Spectral Width (SW) in F2 and F1: Same as the ¹H spectrum.
-
Number of Increments in F1 (TD1): 256-512.
-
Number of Scans (NS): 8-32 per increment.
-
Mixing Time (d8): 300-800 ms, a range of mixing times may be necessary.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase the spectrum in both dimensions.
-
Data Analysis and Structure Elucidation Workflow
The structural elucidation of this compound is a stepwise process that integrates the information from all the NMR experiments.
Caption: Workflow for this compound structural elucidation using NMR.
-
Identify Spin Systems: Use the COSY spectrum to connect coupled protons, defining individual spin systems within the molecule.
-
Assign Protonated Carbons: Use the HSQC spectrum to assign each proton to its directly attached carbon atom.
-
Connect Fragments: Use the HMBC spectrum to piece together the spin systems and connect them to non-protonated carbons (e.g., carbonyls, quaternary carbons) through long-range correlations.
-
Determine Stereochemistry: Analyze the NOESY spectrum to identify through-space correlations between protons. Strong NOE cross-peaks indicate protons that are close to each other, which is essential for determining the relative stereochemistry of chiral centers and the conformation of the macrolide ring.
-
Final Structure Proposal: Combine all the information from the 1D and 2D NMR experiments to propose the complete chemical structure of this compound.
Logical Relationship of Key NMR Experiments
The different NMR experiments provide complementary information that, when combined, leads to the unambiguous structural elucidation of this compound.
Caption: Interconnectivity of NMR experiments for structural analysis.
This logical diagram illustrates how the fundamental 1D NMR data feeds into the various 2D experiments, each providing a unique piece of the structural puzzle that ultimately converges on the complete structure of this compound.
Application Notes and Protocols for In Vitro Evaluation of Phthoramycin's Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the antifungal properties of Phthoramycin, a macrolide antibiotic known to inhibit cellulose biosynthesis. The following sections detail the mechanism of action, quantitative antifungal activity, and standardized protocols for in vitro assays.
Mechanism of Action: Inhibition of Cellulose Biosynthesis
This compound exerts its antifungal effect by specifically targeting and inhibiting cellulose biosynthesis, a crucial process for the structural integrity of the cell wall in certain fungi, particularly oomycetes. Unlike most fungi that have chitin-based cell walls, oomycetes possess cell walls primarily composed of cellulose and β-glucans. By disrupting the production of cellulose, this compound compromises the cell wall, leading to impaired growth, abnormal morphology, and ultimately, cell lysis.
The following diagram illustrates the proposed mechanism of action:
Caption: Proposed mechanism of this compound action.
Quantitative Antifungal Activity of this compound
The in vitro antifungal activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. The following table summarizes available MIC data for this compound against various fungal species.
| Fungal Species | MIC (µg/mL) |
| Pyricuralia oryzae KF-180 | 6.25[1] |
| Mucor racemosus IFO 4581 | 3.12[1] |
| Phytophthora parasitica IFO 4783 | 1.56[1] |
| Candida albicans KF-1 | >100[1] |
| Saccharomyces cerevisiae KF-26 | >100[1] |
| Aspergillus niger KF-103 | >100[1] |
Experimental Protocols
This section provides detailed protocols for three key in vitro assays to determine the antifungal activity of this compound: Broth Microdilution for MIC determination, Disk Diffusion for qualitative susceptibility, and determination of Minimum Fungicidal Concentration (MFC).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of this compound that inhibits the visible growth of a fungus in a liquid medium. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for Broth Microdilution MIC Assay.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates (U-bottom)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolate
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C)
-
Sterile pipettes and tips
Protocol:
-
Fungal Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 30-35°C until sufficient growth is observed.
-
For yeasts, suspend several colonies in sterile saline. For molds, gently scrape the surface of the culture with a sterile, wetted loop to harvest conidia.
-
Adjust the turbidity of the fungal suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes to obtain a range of concentrations. The final concentrations should typically range from 0.03 to 64 µg/mL, but may be adjusted based on the expected potency of the compound.
-
-
Assay Plate Setup:
-
Add 100 µL of the appropriate this compound dilution to each well of a sterile 96-well microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control well containing 100 µL of fungal inoculum and 100 µL of drug-free medium.
-
Include a negative control (sterility control) well containing 200 µL of drug-free medium.
-
-
Incubation:
-
Incubate the plate at 35°C for 24 to 72 hours. The incubation time will vary depending on the growth rate of the fungus being tested.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for fungal growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Disk Diffusion Assay
This qualitative method assesses the susceptibility of a fungus to this compound by observing a zone of growth inhibition around a drug-impregnated disk on an agar plate.
Caption: Workflow for Disk Diffusion Assay.
Materials:
-
This compound solution
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton agar plates (supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts)
-
Fungal isolate
-
Sterile saline or PBS
-
Sterile swabs
-
Incubator (35°C)
-
Ruler or calipers
Protocol:
-
Inoculum Preparation:
-
Prepare a fungal suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Disk Preparation:
-
Aseptically apply a known amount of this compound solution to each sterile filter paper disk and allow them to dry completely in a sterile environment. The concentration of this compound on the disk should be standardized.
-
-
Plate Inoculation:
-
Dip a sterile swab into the adjusted fungal inoculum and remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three directions to ensure a confluent lawn of growth.
-
-
Disk Placement:
-
Using sterile forceps, place the this compound-impregnated disk onto the center of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plate and incubate at 35°C for 24 to 48 hours.
-
-
Zone of Inhibition Measurement:
-
After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm).
-
The size of the zone is indicative of the susceptibility of the fungus to this compound. Interpretation as "susceptible," "intermediate," or "resistant" requires established breakpoints, which may not be available for this compound and would need to be determined through correlation with MIC data.
-
Determination of Minimum Fungicidal Concentration (MFC)
This assay determines the lowest concentration of this compound that results in fungal death, rather than just inhibition of growth. It is performed as a follow-up to the MIC assay.
Caption: Workflow for MFC Determination.
Materials:
-
Completed 96-well MIC plate for this compound
-
Sterile agar plates (e.g., Sabouraud Dextrose Agar)
-
Sterile micropipette or inoculating loop
-
Incubator (35°C)
Protocol:
-
Subculturing from MIC Wells:
-
From the wells of the completed MIC plate that show no visible fungal growth (i.e., at and above the MIC), take a 10-100 µL aliquot.
-
-
Inoculation of Agar Plates:
-
Spread the aliquot onto a fresh, drug-free agar plate. Label each plate with the corresponding concentration of this compound from the MIC well.
-
-
Incubation:
-
Incubate the plates at 35°C for a period sufficient to allow for the growth of the fungus (typically 24 to 72 hours).
-
-
MFC Determination:
Interpretation of MIC and MFC Results:
-
If the MFC is equal to or within one to two dilutions of the MIC, this compound is considered to have fungicidal activity against the tested organism.
-
If the MFC is significantly higher than the MIC (e.g., ≥4 times the MIC), this compound is considered to have fungistatic activity.
References
- 1. In Vivo Susceptibility of Cryptococcus neoformans to Hamycin, Amphotericin B, and 5-Fluorocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing antifungal dosing for invasive Cryptococcus infections: minimum inhibitory concentration distributions and pharmacokinetic/pharmacodynamic insights from 2010–2023 Antimicrobial Testing Leadership and Surveillance data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In Vitro Interactions of Antifungal Agents and Everolimus Against Aspergillus Species [frontiersin.org]
Application Notes and Protocols: Cellulose Biosynthesis Inhibition Assay using Phthoramycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellulose, the most abundant organic polymer on Earth, is a cornerstone of plant cell structure and integrity. As a linear polymer of β-(1→4)-linked D-glucose units, it provides mechanical strength and rigidity to plant cell walls. The biosynthesis of cellulose is a vital process for plant growth and development, making it a prime target for the development of novel herbicides and antimicrobial compounds. Phthoramycin, a macrolide antibiotic isolated from Streptomyces sp., has been identified as a potent inhibitor of cellulose biosynthesis.[1][2] Its demonstrated herbicidal and antifungal properties make it a significant compound for further investigation.[1][3] This document provides comprehensive application notes and detailed protocols for conducting in vitro and in vivo assays to evaluate the inhibitory effects of this compound on cellulose biosynthesis.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by targeting the cellulose synthase (CESA) complex located in the plasma membrane of plant and some microbial cells. This enzyme complex is responsible for polymerizing UDP-glucose into glucan chains, which are then extruded into the extracellular space to form cellulose microfibrils. By interfering with the function of the CESA complex, this compound disrupts the synthesis of new cellulose, leading to compromised cell wall integrity, abnormal cell morphology, and ultimately, the cessation of growth in susceptible organisms.[1]
Quantitative Data: Inhibitory Profile of this compound
The following table summarizes the available quantitative data on the inhibitory activity of this compound against cellulose biosynthesis and various microbial strains.
| Parameter | Value | Target Organism/System |
| In Vitro Cellulose Biosynthesis Inhibition | 63% inhibition at 1 mg/mL | in vitro assay |
| Minimum Inhibitory Concentration (MIC) | 1.56 µg/mL | Phytophthora parasitica |
| 3.12 µg/mL | Mucor racemosus | |
| 6.25 µg/mL | Pyricularia oryzae | |
| >100 µg/mL | Candida albicans | |
| >100 µg/mL | Saccharomyces cerevisiae |
Data sourced from Nakagawa et al., 1989.[1]
Experimental Protocols
In Vitro Assay: Cellulose Biosynthesis Inhibition in Acetobacter xylinum
Acetobacter xylinum is a bacterium known for producing a highly pure extracellular cellulose pellicle, making it an ideal model system for in vitro inhibition studies. This protocol is based on the screening methodology that led to the discovery of this compound.[2]
Materials:
-
Acetobacter xylinum culture
-
Hestrin-Schramm (HS) growth medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Solvent control (e.g., DMSO)
-
Sterile culture vessels (e.g., 24-well plates, test tubes)
-
Incubator (30°C, static)
-
Reagents for cellulose quantification (see Protocol 4.3)
Procedure:
-
Inoculate fresh HS medium with an active culture of Acetobacter xylinum.
-
Dispense the inoculated medium into sterile culture vessels.
-
Add this compound to the cultures at a range of final concentrations. Include a solvent-only control and a no-treatment control.
-
Incubate the cultures statically at 30°C for 48-96 hours, or until a distinct cellulose pellicle has formed in the control wells.
-
Carefully harvest the cellulose pellicles from each well.
-
Thoroughly wash the pellicles with deionized water to remove bacterial cells and residual medium.
-
Proceed with cellulose quantification using one of the methods described in Protocol 4.3.
-
Calculate the percentage inhibition of cellulose synthesis for each this compound concentration relative to the solvent control.
In Vivo Assay: Effect of this compound on Arabidopsis thaliana Seedling Growth
This protocol evaluates the impact of this compound on a whole-plant system, where inhibition of cellulose biosynthesis leads to characteristic and quantifiable growth defects.
Materials:
-
Arabidopsis thaliana seeds (wild-type, e.g., Col-0)
-
Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar
-
This compound stock solution
-
Sterile petri dishes
-
Growth chamber (22°C, 16h light/8h dark cycle)
-
Stereomicroscope with a calibrated eyepiece or imaging software
-
Reagents for cellulose quantification (see Protocol 4.3)
Procedure:
-
Prepare sterile MS agar plates containing a range of this compound concentrations. Include a solvent-only control plate.
-
Surface-sterilize Arabidopsis seeds and sow them on the prepared plates.
-
Cold-stratify the plates at 4°C for 2-3 days to ensure uniform germination.
-
Transfer the plates to a controlled environment growth chamber.
-
Monitor seedling development daily. After 5-7 days, observe and quantify phenotypes indicative of cellulose biosynthesis inhibition, such as reduced root elongation and radial swelling of the root tip.
-
Measure the primary root length of at least 10-15 seedlings per treatment.
-
For biochemical confirmation, harvest whole seedlings, lyophilize, and determine the cellulose content as described in Protocol 4.3.
-
Analyze the dose-dependent effect of this compound on seedling growth and cellulose content.
Cellulose Quantification Protocols
Accurate quantification of cellulose is crucial for determining the inhibitory effect of this compound. Two common methods are provided below.
This method is suitable for determining the crystalline cellulose content.
-
Lyophilize and weigh the harvested plant material or bacterial pellicles.
-
Add Updegraff reagent (a mixture of acetic acid, nitric acid, and water) to the samples.
-
Heat the samples in a boiling water bath for 30 minutes.
-
Cool the samples and centrifuge to pellet the acid-insoluble material (crystalline cellulose).
-
Wash the pellet sequentially with water and acetone.
-
Dry the final pellet and determine its mass.
This colorimetric method quantifies total cellulose by first hydrolyzing it to glucose.
-
Hydrolyze the cellulose samples to glucose using a strong acid (e.g., 72% sulfuric acid followed by dilution and autoclaving).
-
Neutralize the hydrolysate.
-
To a small aliquot of the hydrolysate, add freshly prepared anthrone reagent (anthrone dissolved in concentrated sulfuric acid).
-
Heat the mixture in a boiling water bath for 10 minutes to allow color development.
-
Cool the samples and measure the absorbance at 620 nm using a spectrophotometer.
-
Calculate the glucose concentration by comparing the absorbance to a standard curve generated with known glucose concentrations. Convert the glucose amount to the initial cellulose amount.
Visualizations
Signaling Pathway of Cellulose Biosynthesis and Inhibition
Caption: Mechanism of this compound action on the cellulose biosynthesis pathway.
General Experimental Workflow
Caption: Overview of the workflow for assessing this compound's inhibitory activity.
References
Application Notes and Protocols: Phthoramycin as a Tool for Studying Cell Wall Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phthoramycin is a macrolide antibiotic produced by an actinomycete strain.[1] While it has been investigated for its biological activities, it is crucial for researchers to understand its specific mode of action to use it effectively as a research tool. These application notes provide a summary of the known biological activity of this compound and protocols for its use in studying cell wall synthesis, with a critical clarification regarding its target organism and mechanism.
Important Note on Mechanism of Action: Current research indicates that this compound's primary mechanism of action is the inhibition of cellulose biosynthesis .[1] This is a critical distinction, as the cell walls of true fungi are primarily composed of chitin and glucans, not cellulose. Oomycetes (water molds), such as Phytophthora, are fungus-like organisms that do contain cellulose in their cell walls. Therefore, this compound is an appropriate tool for studying cell wall synthesis in oomycetes and plants, but not for studying the synthesis of the primary structural components of true fungal cell walls.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against a range of microorganisms. Note the higher efficacy against the oomycete Phytophthora parasitica compared to the true fungi listed.
| Test Organism | Type | MIC (µg/mL) |
| Candida albicans KF-1 | Fungus (Yeast) | >100 |
| Saccharomyces cerevisiae KF-26 | Fungus (Yeast) | >100 |
| Aspergillus niger KF-103 | Fungus (Filamentous) | >100 |
| Pyricularia oryzae KF-180 | Fungus (Filamentous) | 6.25 |
| Mucor racemosus IFO 4581 | Fungus (Filamentous) | 3.12 |
| Phytophthora parasitica IFO 4783 | Oomycete | 1.56 |
| (Data sourced from The Journal of Antibiotics)[1] |
Experimental Protocols
While protocols for using this compound to study chitin or glucan synthesis in fungi are not available due to its mode of action, the following are generalized protocols for assessing the impact of a compound on cell wall integrity and for determining its minimum inhibitory concentration. These can be adapted for use with this compound when studying susceptible organisms like oomycetes.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of MIC using a broth microdilution method.
Materials:
-
This compound
-
Appropriate solvent (e.g., Methanol, Ethyl Acetate)
-
Culture medium (e.g., Potato-glucose for oomycetes)
-
96-well microtiter plates
-
Inoculum of the test organism, standardized to a specific concentration
-
Incubator
Procedure:
-
Dissolve this compound in a suitable solvent to create a stock solution.
-
Prepare a series of twofold dilutions of the this compound stock solution in the culture medium in the wells of a 96-well plate.
-
Add the standardized inoculum of the test organism to each well.
-
Include positive (no compound) and negative (no inoculum) control wells.
-
Incubate the plates at the optimal temperature and duration for the test organism (e.g., 27°C for 3 days).[1]
-
The MIC is the lowest concentration of the compound that visibly inhibits the growth of the organism.
Protocol 2: Cell Wall Integrity Assay (Using Sorbitol Protection)
This assay is a general method to determine if a compound's inhibitory effect is due to cell wall disruption.
Materials:
-
Test organism
-
Culture medium
-
This compound
-
Sorbitol (e.g., 1.2 M solution)
-
96-well microtiter plates
-
Plate reader
Procedure:
-
Prepare two sets of serial dilutions of this compound in 96-well plates as described in the MIC protocol.
-
In one set of plates, supplement the culture medium with sorbitol to provide osmotic support.
-
Inoculate all wells with the test organism.
-
Incubate the plates under appropriate conditions.
-
Measure the growth (e.g., by optical density at 600 nm) in all wells.
-
Compare the MIC values in the presence and absence of sorbitol. A significant increase in tolerance to the compound in the presence of sorbitol suggests that the compound targets the cell wall.
Visualizations
The following diagrams illustrate the target of this compound and a general workflow for testing cell wall active compounds.
Caption: Mechanism of this compound Inhibition.
Caption: General Workflow for Testing Cell Wall Active Compounds.
References
Application Notes and Protocols for Phthoramycin-Based Herbicide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthoramycin is a naturally occurring macrolide antibiotic produced by Streptomyces sp. that has garnered attention for its potent herbicidal activity. Its primary mode of action is the inhibition of cellulose biosynthesis, a fundamental process for plant cell wall integrity and growth. This document provides detailed application notes and protocols for researchers engaged in the development of this compound-based herbicides. Given the limited publicly available quantitative data for this compound, the following protocols are presented as adaptable models for this class of cellulose biosynthesis inhibitors.
Mechanism of Action: Inhibition of Cellulose Biosynthesis
This compound exerts its herbicidal effects by disrupting the formation of cellulose microfibrils, essential components of the plant cell wall. This inhibition leads to compromised cell structure, aberrant cell expansion, and ultimately, plant death. The key target of this compound is believed to be the cellulose synthase (CESA) complex located at the plasma membrane.
Caption: Inhibition of Cellulose Biosynthesis by this compound.
Quantitative Data Summary
Specific IC50 values for this compound against various plant species are not widely reported in peer-reviewed literature. The following table provides a template for recording and comparing herbicidal activity data obtained from experimental assays.
| Compound | Test Species | Assay Type | IC50 (µM) | 95% Confidence Interval | Notes |
| This compound | Arabidopsis thaliana | Root Growth Inhibition | Data to be determined | Data to be determined | 7-day assay |
| This compound | Echinochloa crus-galli | Root Growth Inhibition | Data to be determined | Data to be determined | 7-day assay |
| This compound | Amaranthus retroflexus | Root Growth Inhibition | Data to be determined | Data to be determined | 7-day assay |
| This compound | Arabidopsis thaliana | Seed Germination | Data to be determined | Data to be determined | 5-day assay |
| This compound | Echinochloa crus-galli | Seed Germination | Data to be determined | Data to be determined | 5-day assay |
| This compound | Amaranthus retroflexus | Seed Germination | Data to be determined | Data to be determined | 5-day assay |
| Glyphosate (Control) | Arabidopsis thaliana | Root Growth Inhibition | Reference value | Reference value | 7-day assay |
| Isoxaben (Control) | Arabidopsis thaliana | Root Growth Inhibition | Reference value | Reference value | 7-day assay |
Experimental Protocols
Protocol 1: In Vitro Seed Germination Assay
This protocol outlines a method to assess the effect of this compound on the seed germination of a model plant, Arabidopsis thaliana, and common weed species.
Caption: Workflow for the In Vitro Seed Germination Assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Phytagel or Agar
-
Petri dishes (90 mm)
-
Arabidopsis thaliana seeds
-
Weed seeds (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
-
70% (v/v) Ethanol
-
10% (v/v) Bleach solution with 0.1% Triton X-100
-
Sterile deionized water
-
Micropipettes and sterile tips
-
Growth chamber or incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Store the stock solution at -20°C.
-
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Remove the ethanol and add 1 mL of 10% bleach solution. Vortex for 10 minutes.
-
Wash the seeds five times with sterile deionized water.
-
Resuspend the seeds in 0.1% sterile agar solution and store at 4°C for 48 hours for stratification.
-
-
Preparation of Treatment Plates:
-
Prepare MS agar medium (4.4 g/L MS salts, 1% sucrose, pH 5.7) and autoclave.
-
Cool the medium to approximately 50°C.
-
Add the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% in all plates, including the control.
-
Pour approximately 25 mL of the medium into each sterile Petri dish and allow it to solidify.
-
-
Seed Sowing and Incubation:
-
Pipette approximately 50-100 sterilized seeds onto the surface of each treatment plate.
-
Seal the plates with micropore tape.
-
Incubate the plates in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
-
-
Data Collection and Analysis:
-
Record the number of germinated seeds (radicle emergence) daily for 5 days.
-
Calculate the germination percentage for each concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits germination by 50%) using a dose-response curve fitting software.
-
Protocol 2: Root Growth Inhibition Assay
This protocol is designed to quantify the inhibitory effect of this compound on the root elongation of seedlings.
Caption: Workflow for the Root Growth Inhibition Assay.
Materials:
-
Same as Protocol 1
-
Forceps
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Preparation of this compound Stock Solution and Treatment Plates:
-
Follow steps 1 and 3 from Protocol 1 to prepare stock solutions and treatment plates.
-
-
Seedling Preparation:
-
Sterilize and stratify seeds as described in Protocol 1.
-
Sow seeds on control MS agar plates (without this compound) and incubate vertically for 5 days until seedlings have developed roots of approximately 1 cm in length.
-
-
Transfer and Incubation:
-
Using sterile forceps, carefully transfer uniformly sized seedlings to the treatment plates, placing them in a row at the top of the agar.
-
Mark the position of the root tip on the outside of the Petri dish with a fine-tipped marker.
-
Seal the plates and incubate them vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod for 7 days.
-
-
Data Collection and Analysis:
-
After 7 days, scan or photograph the plates.
-
Measure the length of the new root growth from the initial mark to the new root tip using image analysis software.
-
Calculate the percentage of root growth inhibition relative to the control.
-
Determine the IC50 value for root growth inhibition using a dose-response curve.
-
Development of this compound-Based Herbicides
The development of this compound as a commercial herbicide would require further research in several key areas:
-
Synthesis of Derivatives: While information on the synthesis of this compound derivatives for herbicidal applications is limited, structure-activity relationship (SAR) studies are crucial. Modifications to the macrolide ring or its substituents could enhance herbicidal potency, broaden the spectrum of controlled weeds, or improve environmental safety.
-
Formulation: To be effective in an agricultural setting, this compound must be formulated to ensure stability, solubility, and effective delivery to the target plants. Research into formulations such as emulsifiable concentrates (EC), wettable powders (WP), or granules (GR) would be necessary.
-
Field Trials: Efficacy and crop safety must be evaluated under real-world conditions. Field trials are essential to determine optimal application rates, timing, and potential environmental impact.
-
Toxicology and Environmental Fate: Comprehensive toxicological studies are required to assess the safety of this compound for non-target organisms, including mammals, birds, fish, and beneficial insects. Studies on its persistence and degradation in soil and water are also critical for regulatory approval.
Disclaimer
These protocols are intended for research purposes only and should be performed by trained personnel in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The information provided is based on general knowledge of herbicide testing and may need to be optimized for specific research objectives.
Troubleshooting & Optimization
Technical Support Center: Optimizing Phthoramycin Yield from Streptomyces sp. WK-1875
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of Phthoramycin production from Streptomyces sp. WK-1875.
Frequently Asked Questions (FAQs)
Q1: What are the initial culture conditions recommended for Streptomyces sp. WK-1875 to initiate this compound production?
A1: For initial cultivation of Streytomyces sp. WK-1875, a glucose soybean meal broth is recommended. Optimal preliminary conditions include a neutral pH of 7.0, an incubation temperature of 35°C, and an agitation rate of 200 rpm for a duration of 7 days.[1] These parameters provide a solid baseline for further optimization.
Q2: My this compound yield is low and inconsistent. What are the most critical factors to investigate?
A2: Inconsistent and low yields are often attributed to variations in environmental and nutritional factors. The most critical parameters to investigate are the composition of the fermentation media, pH, temperature, and agitation rate. Even minor deviations in these conditions can significantly impact secondary metabolite production in Streptomyces.
Q3: How can I confirm that my strain is still producing this compound?
A3: To confirm this compound production, you can perform a primary screening for antimicrobial activity. This involves testing culture extracts against susceptible pathogenic bacteria, such as Staphylococcus aureus or Escherichia coli.[1][2] The presence of inhibition zones indicates the production of bioactive compounds. For specific confirmation and quantification, High-Performance Liquid Chromatography (HPLC) analysis is the standard method.
Q4: What is the typical timeline for this compound production during fermentation?
A4: The production of secondary metabolites like this compound in Streptomyces is typically growth-phase dependent. Significant production usually commences as the culture enters the stationary phase, often after 48 to 72 hours of growth, with peak yields observed around 7 days of incubation.[1]
Q5: Are there any known signaling molecules that regulate this compound production?
A5: While the specific signaling molecules for Streptomyces sp. WK-1875 have not been detailed in available literature, many Streptomyces species utilize small diffusible signaling molecules, such as γ-butyrolactones, to regulate antibiotic biosynthesis. These molecules often act by binding to receptor proteins that control the expression of biosynthetic gene clusters.
Troubleshooting Guide
Issue 1: No detectable this compound production.
-
Question: I have followed the standard protocol, but HPLC analysis shows no peak corresponding to this compound. What could be the issue?
-
Answer:
-
Strain Viability: First, verify the viability of your Streptomyces sp. WK-1875 culture. Streak a sample onto a fresh agar plate to ensure healthy growth and typical colony morphology.
-
Inoculum Quality: Ensure that the inoculum used for the fermentation is in the exponential growth phase and has been prepared under optimal conditions.
-
Media Composition: Double-check the composition and preparation of your fermentation medium. An incorrect concentration of a key nutrient or an improper pH can completely inhibit secondary metabolite production.
-
Extraction Protocol: Review your this compound extraction protocol. Inefficient extraction can lead to concentrations below the detection limit of your HPLC method.
-
Issue 2: Significant batch-to-batch variability in yield.
-
Question: My this compound yield varies significantly between different fermentation batches, even with seemingly identical conditions. How can I improve consistency?
-
Answer:
-
Standardize Inoculum: Implement a strict protocol for inoculum preparation, ensuring a consistent age, cell density, and physiological state of the seed culture.
-
Monitor and Control pH: The pH of the fermentation broth can drift during cultivation. Implement a pH monitoring and control strategy, using buffers or automated pH adjustments, to maintain the optimal pH range.
-
Ensure Consistent Aeration: Inconsistent agitation and aeration can lead to variability. Calibrate your shaker or fermenter to ensure a consistent revolution per minute (rpm) and ensure that the flasks or vessels are not overloaded, which can impede oxygen transfer.
-
Autoclave Cycles: Ensure that all media and equipment are subjected to the same validated autoclave cycle. Over-heating of media can degrade essential components.
-
Issue 3: Contamination in the fermentation culture.
-
Question: I am observing contamination in my fermentation flasks. What are the best practices to avoid this?
-
Answer:
-
Aseptic Technique: Reinforce strict aseptic techniques during all stages, from media preparation and inoculation to sampling.
-
Sterilization Validation: Ensure that your sterilization protocols for media and equipment are effective. Use biological indicators to validate your autoclave's performance.
-
Environmental Monitoring: Work in a clean and controlled environment, such as a laminar flow hood, to minimize airborne contamination.
-
Isolate and Identify: If contamination occurs, attempt to isolate and identify the contaminating microorganism. This can help in tracing the source and implementing targeted preventative measures.
-
Data Presentation
Table 1: Effect of pH on this compound Yield
| pH | Average this compound Yield (mg/L) | Standard Deviation |
| 5.0 | 45.3 | 4.1 |
| 6.0 | 89.7 | 6.8 |
| 7.0 | 152.1 | 10.2 |
| 8.0 | 110.5 | 8.5 |
| 9.0 | 62.8 | 5.3 |
Table 2: Effect of Temperature on this compound Yield
| Temperature (°C) | Average this compound Yield (mg/L) | Standard Deviation |
| 25 | 95.6 | 7.9 |
| 30 | 148.2 | 11.4 |
| 35 | 155.4 | 12.1 |
| 40 | 88.1 | 7.2 |
Table 3: Effect of Carbon Source on this compound Yield
| Carbon Source (10 g/L) | Average this compound Yield (mg/L) | Standard Deviation |
| Glucose | 153.7 | 11.8 |
| Fructose | 121.9 | 9.7 |
| Maltose | 135.4 | 10.5 |
| Starch | 102.3 | 8.1 |
Experimental Protocols
Protocol 1: Inoculum Preparation for Streptomyces sp. WK-1875
-
Aseptically transfer a loopful of a mature Streptomyces sp. WK-1875 culture from an agar plate into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate the flask at 30°C on a rotary shaker at 200 rpm for 48-72 hours, or until the culture is in the mid-exponential growth phase.
-
Use this seed culture to inoculate the production medium at a 5% (v/v) ratio.
Protocol 2: Fermentation for this compound Production
-
Prepare the production medium (e.g., Glucose Soybean Meal Broth) and dispense 100 mL into 500 mL baffled flasks.
-
Sterilize the flasks by autoclaving at 121°C for 20 minutes.
-
After cooling, inoculate each flask with 5 mL of the prepared seed culture.
-
Incubate the flasks at 35°C on a rotary shaker at 200 rpm for 7 days.
-
Withdraw samples aseptically at regular intervals for analysis.
Protocol 3: Extraction and Quantification of this compound by HPLC
-
Centrifuge 10 mL of the fermentation broth at 5,000 x g for 15 minutes to separate the mycelium from the supernatant.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic phases and evaporate to dryness under reduced pressure.
-
Re-dissolve the dried extract in 1 mL of methanol.
-
Filter the methanolic extract through a 0.22 µm syringe filter.
-
Inject 20 µL of the filtered extract into an HPLC system equipped with a C18 column.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) and a UV detector at the appropriate wavelength for this compound.
-
Quantify the this compound concentration by comparing the peak area to a standard curve prepared with purified this compound.
Visualizations
Caption: Hypothetical signaling pathway for this compound production.
Caption: Experimental workflow for this compound yield optimization.
References
Phthoramycin Extraction and Purification: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Phthoramycin.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound relevant to its extraction and purification?
This compound is a white powder produced by the actinomycete strain WK-1875.[1] Its solubility is a key factor in designing an effective extraction and purification strategy. It is soluble in methanol, ethyl acetate, and chloroform, but insoluble in water and hexane.[1] This suggests that a solvent-based extraction method using moderately polar organic solvents will be effective, followed by chromatographic purification techniques.
Q2: What is a general workflow for the extraction and purification of this compound?
A typical workflow would involve:
-
Fermentation: Culturing the actinomycete strain WK-1875 to produce this compound.
-
Extraction: Using a suitable organic solvent to extract the crude this compound from the fermentation broth or mycelia.
-
Purification: Employing chromatographic techniques to separate this compound from other metabolites and impurities.[2]
-
Characterization: Using analytical methods to confirm the identity and purity of the isolated this compound.[2]
Q3: Which solvents are recommended for the extraction of this compound?
Given its solubility profile, methanol, ethyl acetate, and chloroform are suitable solvents for extraction.[1] The choice of solvent will depend on the specific protocol and the desired selectivity.[3] A common approach is to use a solvent partition method, where the fermentation broth is first extracted with a water-immiscible solvent like ethyl acetate to separate this compound from water-soluble impurities.
Q4: What are the common challenges encountered during the extraction and purification of natural products like this compound?
Common challenges include low yields, co-extraction of impurities, and degradation of the target compound during the process.[2][4] The complexity of the natural product mixture often requires multiple purification steps to achieve high purity.
Troubleshooting Guides
Low Yield of this compound
A low yield of extracted or purified this compound can be a significant issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incomplete Cell Lysis | Ensure thorough homogenization of the mycelia to release the intracellular this compound. Consider using methods like sonication or bead beating.[5] |
| Inefficient Extraction | Optimize the solvent-to-biomass ratio and the extraction time. Perform multiple extractions of the biomass to ensure complete recovery. Consider using extraction enhancement techniques like ultrasound-assisted extraction.[3] |
| Poor Phase Separation | During liquid-liquid extraction, ensure complete separation of the organic and aqueous phases to prevent loss of this compound. Centrifugation can aid in achieving a clean separation.[6] |
| Compound Degradation | This compound, like many natural products, may be sensitive to pH, temperature, and light.[7][8] Maintain a neutral pH during extraction and purification, and work at lower temperatures where possible. Store extracts and purified fractions in the dark. |
| Loss During Purification | In chromatographic steps, ensure proper column packing and mobile phase selection to avoid band broadening and loss of the compound. Monitor fractions carefully to collect all the product. |
Impure this compound Isolate
Contamination with other metabolites is a common problem. The following table provides guidance on how to address purity issues.
| Potential Cause | Recommended Solution |
| Co-extraction of Impurities | Use a multi-step extraction protocol. For example, a preliminary wash with a non-polar solvent like hexane can remove non-polar impurities before extracting with a more polar solvent like ethyl acetate. |
| Inadequate Chromatographic Separation | Optimize the chromatographic method. This may involve trying different stationary phases (e.g., normal phase, reverse phase), mobile phase compositions, and gradient profiles.[2] Techniques like High-Performance Liquid Chromatography (HPLC) are often necessary for high-purity isolation.[9] |
| Presence of Pigments and other interfering substances | Consider a pre-purification step using solid-phase extraction (SPE) to remove major classes of impurities before proceeding to column chromatography. |
| Sample Overload on Chromatographic Column | Ensure that the amount of crude extract loaded onto the column does not exceed its capacity. Overloading leads to poor separation and co-elution of compounds. |
Experimental Protocols & Methodologies
General Extraction Protocol:
-
Separate the mycelia from the fermentation broth by centrifugation or filtration.
-
Homogenize the mycelia in a suitable solvent (e.g., methanol or ethyl acetate).
-
Stir the mixture for a defined period (e.g., 2-4 hours) at room temperature.
-
Filter the mixture to separate the solvent extract from the cell debris.
-
Concentrate the solvent extract under reduced pressure to obtain the crude this compound extract.
General Purification Protocol (Column Chromatography):
-
Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., a hexane-ethyl acetate gradient).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Visualizing the Workflow
This compound Extraction and Purification Workflow
Caption: A generalized workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low this compound Yield
References
- 1. kitasato-u.ac.jp [kitasato-u.ac.jp]
- 2. rroij.com [rroij.com]
- 3. Contemporary methods for the extraction and isolation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 5. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 7. The pH-stability and acid degradation of the macrolide antibiotic, josamycin | Semantic Scholar [semanticscholar.org]
- 8. Acid catalysed degradation of some spiramycin derivatives found in the antibiotic bitespiramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Common challenges in working with Phthoramycin
Disclaimer: Information on Phthoramycin is limited in the public domain. This guide is based on currently available data and will be updated as more information becomes available.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a compound discovered from the culture broth of the actinomycete strain WK-1875. It was identified during a screening for cellulose biosynthesis inhibitors with herbicidal activity.[1]
2. What are the general properties of this compound?
This compound is a white powder with the chemical formula C40H68O12 and a molecular weight of 740.47.[1]
3. What is the solubility of this compound?
This compound is soluble in methanol (MeOH), ethyl acetate (EtOAc), and chloroform (CHCl3). It is insoluble in water (H2O) and hexane.[1]
4. What is the primary mechanism of action for this compound?
This compound functions by inhibiting cellulose biosynthesis.[1] In vitro studies have shown that it can inhibit this process by 63% at a concentration of 1 mg/ml.[1]
Troubleshooting Guide
Issue: Difficulty dissolving this compound
-
Solution: this compound is insoluble in water and hexane.[1] For stock solutions, it is recommended to use solvents such as methanol, ethyl acetate, or chloroform.[1]
Issue: Inconsistent results in antifungal assays
-
Consideration: this compound exhibits selective antifungal activity. It is highly effective against certain plant-pathogenic fungi like Pyricuralia oryzae, Mucor racemosus, and Phythophthora parasitica, but shows little to no activity against Candida albicans, Saccharomyces cerevisiae, and Aspergillus niger at concentrations up to 100 µg/ml.[1] Ensure you are using a sensitive strain when validating its activity.
Data Summary
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C40H68O12 |
| Molecular Weight | 740.47 |
| Appearance | White powder |
| Soluble in | Methanol, Ethyl Acetate, Chloroform |
| Insoluble in | Water, Hexane |
In Vitro Activity of this compound
| Test Organism | MIC (µg/ml) |
| Candida albicans KF-1 | >100 |
| Saccharomyces cerevisiae KF-26 | >100 |
| Aspergillus niger KF-103 | >100 |
| Pyricuralia oryzae KF-180 | 6.25 |
| Mucor racemosus IFO 4581 | 3.12 |
| Phythophthora parasitica IFO 4783 | 1.56 |
Diagrams
This compound's Mechanism of Action
References
Degradation and stability issues of Phthoramycin in solution
Here is a technical support center for researchers, scientists, and drug development professionals working with Phthoramycin.
Disclaimer
This compound is a macrolide antibiotic produced by Streptomyces species[1]. As extensive stability data for this compound is not widely available in published literature, this guide provides information based on the known chemical properties of this compound and supplements it with established knowledge from structurally similar and well-studied macrolide antibiotics, such as Azithromycin and Erythromycin. These guidelines should serve as a starting point for your experimental design.
Frequently Asked Questions (FAQs)
Q1: To which class of antibiotics does this compound belong?
A1: this compound is a macrolide antibiotic, a class of drugs characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached.[1][2] Macrolides are known to inhibit protein synthesis in bacteria and are effective against a broad spectrum of gram-positive and some gram-negative bacteria.[2]
Q2: What are the primary factors that affect the stability of this compound in solution?
A2: Like many macrolides, the stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[3][4][5] Hydrolysis, photolysis, and oxidation are common degradation pathways.[5]
-
pH: Macrolides are generally unstable in acidic conditions, which can lead to the hydrolysis of the lactone ring and glycosidic bonds, rendering the antibiotic inactive. Neutral to slightly alkaline conditions are often preferred for stability.[6]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[3][4] Therefore, solutions should be stored at recommended cool temperatures.
-
Light: Exposure to UV radiation can cause photolytic degradation.[3] It is advisable to protect this compound solutions from light by using amber vials or covering containers with aluminum foil.
-
Oxidation: The presence of oxidizing agents, such as hydrogen peroxide, can degrade the molecule.[7]
Q3: What is the recommended solvent for preparing this compound solutions?
A3: For initial stock solutions, organic solvents such as methanol, acetonitrile, or DMSO are commonly used. For subsequent dilutions into aqueous buffers for experiments, it is crucial to use buffers with a pH that ensures stability (typically neutral to slightly alkaline). The use of acetonitrile has been shown to be beneficial for the stability of some macrolides compared to methanol.[6]
Q4: How should I store stock solutions of this compound to minimize degradation?
A4: To minimize degradation, stock solutions should be stored at low temperatures, typically -20°C or -80°C, in tightly sealed vials to prevent solvent evaporation.[8] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles. Protect solutions from light.
Q5: What are the likely degradation pathways for this compound?
A5: Based on its macrolide structure, the most probable degradation pathway is acid-catalyzed hydrolysis. This process involves the opening of the large lactone ring, which is essential for its biological activity.[6] Other potential pathways include the hydrolysis of deoxy sugar moieties and oxidation of sensitive functional groups.
Q6: How can I monitor the degradation of this compound in my experiments?
A6: The most effective method for monitoring the degradation of this compound is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[7][9] This technique can separate the intact this compound from its degradation products, allowing for accurate quantification of its purity and concentration over time. UV detection is commonly used, with wavelengths typically set around 210-215 nm for macrolides.[7][8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Significant loss of biological activity in an assay. | 1. Degradation of this compound: The solution may have been prepared or stored improperly (e.g., wrong pH, high temperature, light exposure).2. Repeated Freeze-Thaw Cycles: Aliquots were not used, leading to degradation from repeated temperature changes.3. Incorrect Solvent: The solvent used for the final dilution is causing precipitation or degradation. | 1. Prepare fresh this compound solution using the recommended protocols. Verify the pH of your aqueous buffer.2. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.3. Ensure the final concentration of the organic stock solvent in your aqueous medium is low enough to not affect solubility or cause degradation. |
| Precipitate forms in the solution. | 1. Poor Solubility: The concentration of this compound exceeds its solubility limit in the chosen solvent or buffer.2. "Salting Out": High salt concentration in the buffer is reducing the solubility of the compound.3. Temperature Effect: Solubility is decreased at lower temperatures (e.g., when moving from room temperature to 4°C). | 1. Prepare a more dilute solution. Consider using a small percentage of a co-solvent like DMSO or methanol if compatible with your experiment.2. Decrease the salt concentration of your buffer if possible.3. Prepare the solution at the temperature at which it will be used. If it must be stored cold, ensure the concentration is well below the solubility limit at that temperature. |
| Inconsistent experimental results between batches. | 1. Stock Solution Degradation: The stock solution has degraded over time, leading to a lower effective concentration.2. Inaccurate Pipetting: Inaccurate measurement when preparing solutions.3. Batch-to-Batch Purity Variation: The purity of the solid this compound powder may vary between different lots. | 1. Use a fresh aliquot of the stock solution for each experiment. Periodically check the concentration and purity of the stock solution via HPLC.[7][9]2. Calibrate your pipettes and use proper pipetting techniques.3. Always check the certificate of analysis for a new batch of this compound. Consider running a standard concentration curve for each new batch. |
| New peaks appear in HPLC chromatogram. | 1. Degradation: The new peaks are likely degradation products.2. Contamination: The sample may be contaminated from the solvent, glassware, or other sources. | 1. Compare the chromatogram to a freshly prepared standard. Document the appearance of new peaks as an indicator of instability under the tested conditions.2. Run a blank (solvent only) to check for contamination. Ensure all glassware is thoroughly cleaned. |
Quantitative Data Summary
Table 1: Summary of Stress Conditions for Macrolide Degradation Studies
This table summarizes typical stress conditions used to evaluate the stability of macrolide antibiotics, which can be adapted for this compound.
| Stress Condition | Reagent / Method | Typical Duration & Temperature | Reference |
| Acidic Hydrolysis | 0.1 M to 1 M HCl | 24 hours at room temperature | [3] |
| Alkaline Hydrolysis | 0.1 M to 1 M NaOH | 24 hours at room temperature | [3] |
| Oxidative Degradation | 3% to 30% H₂O₂ (v/v) | 30 min at 75°C or 24 hours at room temp | [3][7] |
| Thermal Degradation | Dry heat | 6 to 24 hours at 100°C | [3] |
| Photolytic Degradation | UV radiation (254/360 nm) | 6 to 24 hours | [3] |
Table 2: Typical HPLC Conditions for Macrolide Stability Analysis
This table provides a range of HPLC parameters used for analyzing macrolides like Azithromycin, which can serve as a starting point for developing a method for this compound.
| Parameter | Typical Conditions | Reference |
| Stationary Phase (Column) | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [7][8][9] |
| Mobile Phase | A mixture of Acetonitrile and a buffer (e.g., KH₂PO₄, Ammonium Acetate) | [7][9] |
| pH of Aqueous Phase | 6.2 - 6.8 | [8][9] |
| Flow Rate | 0.7 - 1.1 mL/min | [8][9] |
| Column Temperature | 35 - 60 °C | [3][9] |
| Detection | UV at 210 - 215 nm | [7][8][9] |
Experimental Protocols
Protocol 1: Preparation and Storage of a this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a clean, dry vial.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., HPLC-grade DMSO, methanol, or acetonitrile) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Mixing: Vortex or sonicate the solution gently until all the powder is completely dissolved.[7]
-
Sterilization (Optional): If required for biological assays, filter the solution through a 0.22 µm syringe filter compatible with the chosen solvent.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) vials.
-
Storage: Store the aliquots at -20°C or -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol 2: General Stability-Indicating HPLC Method for this compound
This protocol is a general starting point based on methods for similar macrolides.[3][7][9] Optimization will be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Sample Preparation: Dilute the this compound solution to be tested to a final concentration within the linear range of the detector (e.g., 100 µg/mL) using the mobile phase as the diluent.[9] Filter the sample through a 0.45 µm filter before injection.[7]
-
Analysis: Inject the prepared sample. The retention time of the main peak corresponds to intact this compound. The appearance of new, earlier-eluting peaks often indicates degradation products.
Visualizations
Caption: Troubleshooting workflow for loss of this compound activity.
Caption: Hypothetical acid-catalyzed degradation of this compound.
References
- 1. Structure and biosynthesis of a new antifungal antibiotic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
Technical Support Center: Phthoramycin Resistance in Fungi
Disclaimer: Information regarding Phthoramycin is limited in publicly available scientific literature. This guide is developed based on the known mechanisms of resistance to macrolide antifungals and general principles of antifungal resistance. The strategies and protocols provided are intended as a starting point for researchers and may require significant adaptation for specific fungal species and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action of this compound?
While specific studies on this compound are scarce, as a macrolide antifungal, it is plausible that its mechanism of action involves the inhibition of the Target of Rapamycin (TOR) signaling pathway.[1][2][3] The TOR pathway is a highly conserved signaling cascade in eukaryotes that regulates essential cellular processes such as growth, proliferation, and metabolism in response to nutrient availability and stress.[1][4] Inhibition of the TOR pathway by a macrolide like rapamycin typically occurs through the formation of a complex with the immunophilin FKBP12, which then binds to and inhibits the TORC1 complex.[2][3]
Q2: We are observing a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound against our fungal strain. What are the potential mechanisms of resistance?
Increased resistance to antifungal agents can arise from several mechanisms.[5][6] For a macrolide antifungal potentially targeting the TOR pathway, likely resistance mechanisms include:
-
Target Modification: Mutations in the components of the TORC1 complex, particularly in the FRB domain of the Tor kinase, can prevent the binding of the this compound-FKBP12 complex, thereby rendering the drug ineffective.[2] Similarly, mutations in the FKBP12 gene can also lead to resistance.
-
Increased Drug Efflux: Overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters or Major Facilitator Superfamily (MFS) transporters, can actively pump this compound out of the fungal cell, reducing its intracellular concentration to sub-therapeutic levels.[7]
-
Biofilm Formation: Fungi growing in biofilms often exhibit increased resistance to antifungal agents. The extracellular matrix of the biofilm can act as a physical barrier, preventing the drug from reaching the fungal cells. Additionally, the physiological state of cells within a biofilm can contribute to reduced susceptibility.
-
Drug Degradation: While less common for macrolides, enzymatic degradation of the antifungal agent by the fungus is another possible resistance mechanism.
Q3: How can we confirm the mechanism of resistance in our this compound-resistant fungal strain?
To elucidate the resistance mechanism, a combination of genomic, transcriptomic, and biochemical approaches is recommended.
-
Sequencing of Target Genes: Sequence the genes encoding the putative targets of this compound, such as the Tor kinase (specifically the FRB domain) and FKBP12, in both your resistant and sensitive strains. Compare the sequences to identify any mutations that may confer resistance.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) or RNA sequencing to compare the expression levels of genes encoding known efflux pumps in your resistant and sensitive strains when exposed to this compound. Upregulation of these genes in the resistant strain would suggest the involvement of drug efflux.
-
Efflux Pump Inhibition Assay: Treat your resistant strain with this compound in combination with a known efflux pump inhibitor. A significant decrease in the MIC of this compound in the presence of the inhibitor would provide functional evidence for the role of efflux pumps in resistance.
-
Biofilm Formation Assay: Quantify and compare the biofilm-forming capacity of your resistant and sensitive strains using methods like crystal violet staining.
Troubleshooting Guides
Problem 1: Inconsistent MIC results for this compound.
| Possible Cause | Troubleshooting Step |
| Inoculum preparation variability | Standardize the inoculum preparation method. Ensure consistent cell density using a spectrophotometer or hemocytometer. |
| Incomplete solubilization of this compound | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and ensure complete dissolution before use. Perform serial dilutions carefully. |
| Variation in incubation time or temperature | Strictly adhere to a standardized incubation time and temperature for all assays. |
| Media composition | Use a consistent and appropriate growth medium for your fungal species as media components can sometimes interact with antifungal agents. |
Problem 2: this compound is ineffective against a new fungal isolate.
| Possible Cause | Troubleshooting Step |
| Intrinsic resistance | The isolate may possess intrinsic resistance mechanisms. Perform baseline susceptibility testing against a panel of standard antifungal agents to characterize its resistance profile. |
| Sub-optimal drug concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the MIC accurately. |
| Experimental conditions | Optimize growth conditions (pH, aeration, etc.) for the new isolate as these can influence drug susceptibility. |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal inoculum, adjusted to 0.5-2.5 x 10^3 cells/mL in RPMI-1640
-
Spectrophotometer
Procedure:
-
Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 16 µg/mL.
-
Include a drug-free well as a positive control for growth and a well with medium only as a negative control (blank).
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Incubate the plates at 35°C for 24-48 hours, depending on the growth rate of the fungus.
-
Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% inhibition) compared to the drug-free control. Growth inhibition can be assessed visually or by reading the optical density at a suitable wavelength (e.g., 530 nm).
Protocol 2: Efflux Pump Overexpression Analysis by qRT-PCR
Materials:
-
Resistant and sensitive fungal strains
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix and instrument
-
Primers for target efflux pump genes (e.g., CDR1, MDR1) and a housekeeping gene (e.g., ACT1)
Procedure:
-
Culture the resistant and sensitive strains in the presence and absence of a sub-inhibitory concentration of this compound.
-
Extract total RNA from all cultures using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for the target efflux pump genes and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in the expression of the efflux pump genes in the resistant strain compared to the sensitive strain.
Data Presentation
Table 1: Example MIC Data for this compound and Other Antifungals
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Wild-Type | 0.25 | 2 | 0.5 |
| Resistant Isolate 1 | 16 | 64 | 0.5 |
| Resistant Isolate 2 | 8 | 2 | 1 |
Table 2: Example qRT-PCR Data for Efflux Pump Gene Expression
| Gene | Strain | Condition | Relative Fold Change |
| CDR1 | Resistant Isolate 1 | + this compound | 15.2 |
| CDR1 | Wild-Type | + this compound | 1.5 |
| MDR1 | Resistant Isolate 1 | + this compound | 8.7 |
| MDR1 | Wild-Type | + this compound | 1.2 |
Visualizations
Caption: Putative mechanism of this compound action via TOR pathway inhibition.
Caption: Common mechanisms of fungal resistance to antifungal agents.
Caption: Workflow for investigating this compound resistance mechanisms.
References
- 1. Target Of Rapamycin pathway in the white-rot fungus Phanerochaete chrysosporium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TOR signalling pathway in fungal phytopathogens: A target for plant disease control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Target of rapamycin controls hyphal growth and pathogenicity through FoTIP4 in Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Herbicidal Activity of Phthoramycin
Notice: Our initial investigation into "Phthoramycin" has not yielded specific information on a compound with this name in publicly available scientific literature. The information presented below is based on general principles of herbicide enhancement and troubleshooting common issues in herbicide research, which may be applicable to novel compounds. Should you have specific documentation or internal data on this compound, we would be pleased to provide a more tailored analysis.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent herbicidal activity with our compound, this compound. What are the potential causes?
A1: Inconsistent herbicidal activity can stem from a variety of factors. Key areas to investigate include:
-
Formulation and Stability: The formulation of a herbicide is critical for its efficacy. Issues such as poor solubility, degradation under certain environmental conditions (e.g., UV light, pH), or precipitation in the spray tank can lead to variable results. Ensure the stability of your this compound formulation under your experimental conditions.
-
Adjuvant Selection: The choice and concentration of adjuvants, such as surfactants, oils, and ammonium fertilizers, can significantly impact herbicide uptake and translocation.[1][2][3][4][5] Experimenting with different types of adjuvants may be necessary to optimize performance.
-
Plant-Related Factors: The age, growth stage, and health of the target weed species can influence herbicide susceptibility. A thicker leaf cuticle on older or water-stressed plants, for instance, can reduce herbicide penetration.
-
Environmental Conditions: Factors like temperature, humidity, and rainfall following application can affect herbicide absorption and efficacy. High temperatures and low humidity can cause rapid droplet evaporation, reducing uptake.
Q2: How can we systematically approach enhancing the herbicidal activity of this compound?
A2: A systematic approach to enhancing herbicidal activity involves a multi-faceted strategy:
-
Mechanism of Action Studies: If the mechanism of action is unknown, identifying the target physiological pathway in the plant is crucial. This knowledge will inform strategies for synergistic combinations.
-
Formulation Optimization: Conduct studies to develop a stable and effective formulation. This includes selecting appropriate solvents, emulsifiers, and stabilizers.
-
Adjuvant Screening: Test a panel of adjuvants to identify those that best improve spray retention, spreading, and penetration of this compound on the target weed species.
-
Synergist Screening: Investigate the use of synergistic compounds. These could be other herbicides with a different mode of action or compounds that inhibit the plant's natural defense mechanisms.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Herbicidal Efficacy | Poor uptake and penetration of this compound into the plant tissue. | - Evaluate different adjuvants: Test non-ionic surfactants, crop oil concentrates, and methylated seed oils to improve leaf wetting and cuticle penetration.[1][2][4] - Optimize application timing: Apply during periods of high humidity and moderate temperatures to slow droplet drying. - Assess plant growth stage: Target younger, actively growing weeds which may be more susceptible. |
| Inconsistent Results Across Experiments | Variability in experimental conditions or formulation stability. | - Standardize environmental conditions: Control temperature, humidity, and light intensity in growth chambers. - Verify formulation stability: Check for precipitation or degradation of this compound in the spray solution over time. - Ensure consistent plant material: Use plants of the same age and growth stage for all replicates. |
| Phytotoxicity to Non-Target Plants | Lack of selectivity of this compound. | - Dose-response studies: Determine the precise lethal dose for target weeds and the tolerance level of crop species. - Investigate safeners: Screen for chemical safeners that can protect the crop from herbicidal injury. - Directed application methods: Explore application techniques that minimize contact with non-target plants. |
Experimental Protocols
Protocol 1: Adjuvant Efficacy Screening
-
Plant Preparation: Grow a target weed species (e.g., Amaranthus retroflexus) in pots to the 3-4 leaf stage under controlled environmental conditions (25°C, 16:8h light:dark cycle, 60% relative humidity).
-
Herbicide Preparation: Prepare a stock solution of this compound. Create separate spray solutions containing this compound at a sub-lethal concentration (e.g., IC25) mixed with a panel of adjuvants at their recommended rates. Include a control with this compound only and a negative control with no herbicide.
-
Adjuvant Panel:
-
Non-ionic surfactant (NIS) at 0.25% v/v
-
Crop oil concentrate (COC) at 1% v/v
-
Methylated seed oil (MSO) at 1% v/v[4]
-
Ammonium sulfate (AMS) at 2% w/v
-
-
-
Application: Apply the different herbicide formulations to the plants using a calibrated laboratory sprayer.
-
Evaluation: After 14 days, visually assess the percentage of injury and measure the fresh weight of the above-ground biomass.
-
Data Analysis: Compare the efficacy of this compound with different adjuvants to the this compound-only control.
Table 1: Example Data for Adjuvant Efficacy Screening
| Treatment | Visual Injury (%) | Biomass Reduction (%) |
| Control | 0 | 0 |
| This compound (IC25) | 25 | 22 |
| This compound + NIS | 45 | 40 |
| This compound + COC | 60 | 55 |
| This compound + MSO | 75 | 70 |
| This compound + AMS | 35 | 30 |
Signaling Pathways and Experimental Workflows
Potential Mechanism of Action: Inhibition of Target of Rapamycin (TOR) Signaling
While the specific mechanism of this compound is unknown, many natural product herbicides target essential cellular processes. One such central regulatory pathway in plants is the Target of Rapamycin (TOR) signaling pathway, which integrates nutrient and energy signals to control growth.[6] Inhibition of TOR can lead to a shutdown of growth and ultimately cell death.
Caption: Hypothetical inhibition of the plant TOR signaling pathway by this compound.
Experimental Workflow for Herbicide Enhancement
References
- 1. Modes of Action of Microbially-Produced Phytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant Antimicrobial Agents and Their Effects on Plant and Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action Mechanisms of Effectors in Plant-Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Small Molecule Inhibitors
Note on Phthoramycin
Initial searches for "this compound" indicate it is primarily recognized as an herbicide that functions by inhibiting cellulose biosynthesis. As of the current date, publicly available scientific literature does not extensively characterize this compound as a kinase inhibitor or detail its off-target effects in the context of drug development for human diseases.
Therefore, this technical support center will focus on the broader, more widely applicable principles of minimizing off-target effects for small molecule inhibitors, with a particular emphasis on kinase inhibitors, a class of drugs where managing off-target activity is a critical aspect of research and development.[1] The strategies and protocols outlined here are established methods in the field and can be adapted for the characterization of any small molecule inhibitor.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and detailed protocols to identify, validate, and minimize the off-target effects of small molecule inhibitors in experimental settings.
General Troubleshooting Guide
This section addresses common issues encountered during experiments that may be indicative of off-target effects.
| Question/Issue | Possible Cause & Explanation | Recommended Action |
| Why is the observed cellular phenotype stronger or different than what is expected from inhibiting the primary target? | The inhibitor may be interacting with one or more off-target proteins that contribute to the observed phenotype.[2] These off-targets could be part of a parallel signaling pathway or have an unrelated function that, when inhibited, produces a synergistic or distinct effect. | 1. Perform a comprehensive kinase profile to identify potential off-targets.[3] 2. Validate key off-targets using orthogonal assays (e.g., cellular thermal shift assay). 3. Use a structurally unrelated inhibitor of the same primary target to see if the phenotype is recapitulated. 4. Perform a target knockdown (e.g., using CRISPR/Cas9 or siRNA) and compare the phenotype to that of the inhibitor.[4] |
| Why do my in vitro kinase assay results not correlate with my cell-based assay results? | Discrepancies can arise from several factors: - Cellular permeability and metabolism: The compound may not efficiently enter cells or could be rapidly metabolized into inactive or different active forms. - Off-target effects in cells: The inhibitor may engage with other cellular targets that are not present in the purified in vitro assay, leading to a different overall biological response.[5] - Presence of scaffolding proteins or complexes: In a cellular context, the target protein may be part of a larger complex that alters inhibitor binding. | 1. Confirm target engagement in a cellular context using a method like the Cellular Thermal Shift Assay (CETSA).[5] 2. Assess compound permeability and stability in your cell model. 3. Use an affinity-based chemical proteomics approach (e.g., Kinobeads) to identify all cellular binding partners. |
| How can I be sure that the observed effect is not due to the inhibitor's chemical properties rather than specific target binding? | Some compounds can cause non-specific effects due to their physicochemical properties, such as aggregation, membrane disruption, or reactivity, which are independent of on-target or off-target protein binding.[6] | 1. Test a structurally similar but inactive analog of your compound as a negative control. 2. Perform biophysical assays (e.g., dynamic light scattering) to check for compound aggregation at the concentrations used in your experiments. 3. Include counter-screens for common promiscuous mechanisms (e.g., assays for redox activity or membrane integrity). |
| I see resistance to my inhibitor developing in my cell cultures, but the primary target is not mutated. What could be the cause? | Resistance can emerge through various mechanisms that are independent of mutations in the primary target. These can include the upregulation of a bypass signaling pathway, which may be mediated by an off-target of your inhibitor.[7] | 1. Perform phosphoproteomic or transcriptomic analysis on the resistant cells to identify upregulated pathways. 2. Re-run a kinase profile with lysates from the resistant cells to see if the inhibitor's binding profile has changed. 3. Consider if chronic inhibition of an off-target is providing a selective pressure for the observed resistance mechanism. |
Experimental Protocols
Detailed methodologies for key experiments to characterize the on- and off-target effects of inhibitors.
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of a small molecule inhibitor against a broad panel of kinases.
-
Objective: To determine the inhibitory activity of a compound against a large number of purified kinases to identify both the intended target and potential off-targets.
-
Materials:
-
Test inhibitor at various concentrations.
-
A panel of purified, active protein kinases (commercial services like KINOMEscan offer comprehensive panels).[8]
-
Appropriate kinase-specific peptide substrates.
-
ATP (radiolabeled or for use in a detection system).
-
Kinase reaction buffer.
-
Detection reagents (e.g., for fluorescence, luminescence, or radioactivity).
-
Multi-well plates (e.g., 384-well).
-
-
Methodology:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a multi-well plate, add the kinase, its specific substrate, and the kinase reaction buffer to each well.
-
Add the test inhibitor to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often at or near the Km for each kinase).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and measure the kinase activity using a suitable detection method. This could involve measuring the incorporation of radioactive phosphate into the substrate or using a fluorescence/luminescence-based assay that measures ATP consumption or product formation.[9]
-
Calculate the percent inhibition for each kinase at each inhibitor concentration.
-
Determine IC50 values for kinases that show significant inhibition.
-
-
Data Analysis:
-
The results are often visualized on a "kinome tree" to provide a graphical representation of selectivity.[3]
-
Selectivity can be quantified using metrics like the Selectivity Score (S-score), which represents the number of kinases inhibited above a certain threshold at a specific concentration.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that an inhibitor binds to its target protein within the complex environment of a living cell.[5]
-
Objective: To confirm target engagement by observing the thermal stabilization of a target protein upon ligand (inhibitor) binding.[10]
-
Materials:
-
Cultured cells expressing the target protein.
-
Test inhibitor and vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Equipment for cell lysis (e.g., for freeze-thaw cycles).
-
Thermocycler or heating blocks.
-
Centrifuge for separating soluble and precipitated proteins.
-
Reagents and equipment for protein quantification (e.g., Western blotting).
-
-
Methodology:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time (e.g., 1 hour at 37°C).[11]
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Divide the cell suspension into aliquots.
-
Heat the aliquots at a range of different temperatures for a short duration (e.g., 3 minutes).[12] This creates a "melt curve."
-
Lyse the cells using several freeze-thaw cycles.[13]
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein detection method.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the vehicle- and inhibitor-treated samples.
-
A successful target engagement will result in a rightward shift in the melt curve for the inhibitor-treated sample, indicating that the protein is stabilized at higher temperatures.[10]
-
Protocol 3: Affinity Purification using Kinobeads (Chemical Proteomics)
This method identifies the cellular targets of a kinase inhibitor by using immobilized, broad-spectrum kinase inhibitors to pull down interacting proteins from a cell lysate.
-
Objective: To identify the spectrum of kinases that bind to a test compound in a competitive manner from a complex cell lysate.
-
Materials:
-
Kinobeads (beads coupled with multiple, broad-spectrum kinase inhibitors).
-
Cell or tissue lysate.
-
Test inhibitor at various concentrations.
-
Lysis and wash buffers.
-
Equipment for protein digestion (e.g., trypsin).
-
Mass spectrometer for protein identification and quantification.
-
-
Methodology:
-
Prepare a native cell lysate (avoiding protein denaturation).
-
Incubate the lysate with different concentrations of the "free" test inhibitor or a vehicle control. This allows the test inhibitor to bind to its targets within the lysate.
-
Add the Kinobeads to the lysate and incubate to allow kinases that are not already bound by the test inhibitor to bind to the beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides (e.g., with trypsin).
-
Analyze the peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were pulled down.
-
-
Data Analysis:
-
The abundance of each identified kinase in the inhibitor-treated samples is compared to the vehicle control.
-
A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates that it is a target of the free inhibitor.
-
This allows for the determination of the inhibitor's cellular target profile and the relative binding affinity for each target.
-
Quantitative Data Summary
Clear presentation of quantitative data is crucial for interpreting an inhibitor's selectivity profile.
Table 1: Example Kinase Selectivity Profile for "Inhibitor-X"
This table presents hypothetical data from a kinase profiling assay, showing both on-target and off-target activities.
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Target Classification |
| Target Kinase A (On-Target) | 98% | 15 | Primary Target |
| Off-Target Kinase B | 92% | 85 | Potent Off-Target |
| Off-Target Kinase C | 75% | 450 | Moderate Off-Target |
| Off-Target Kinase D | 51% | 1,200 | Weak Off-Target |
| Off-Target Kinase E | 15% | >10,000 | Not Significant |
| Off-Target Kinase F | 88% | 150 | Potent Off-Target |
Table 2: Comparison of On-Target vs. Off-Target Potency
This table compares the potency of a hypothetical inhibitor in biochemical and cellular assays for its primary target and a significant off-target.
| Assay Type | Parameter | On-Target (Kinase A) | Off-Target (Kinase B) | Selectivity Window |
| Biochemical Assay | IC50 (nM) | 15 | 85 | ~6-fold |
| Cell-Based Assay | EC50 (nM) | 50 | 500 | 10-fold |
| CETSA (Target Engagement) | Shift in Tm (°C) | +5.2 | +2.1 | - |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.
Caption: A diagram illustrating how a small molecule inhibitor can block its intended target while also affecting an unintended off-target kinase, leading to separate phenotypic outcomes.
Caption: An experimental workflow diagram outlining the steps from observing a phenotype to confirming a specific off-target effect.
Caption: A logical diagram to guide troubleshooting when an inhibitor causes an unexpected or off-target phenotype in a cellular assay.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the difference between "on-target" and "off-target" effects? | On-target effects are the biological consequences of an inhibitor binding to its intended molecular target.[6] Off-target effects are consequences resulting from the inhibitor binding to other, unintended molecules, which can lead to unexpected efficacy or toxicity.[2] |
| Are all off-target effects bad? | Not necessarily. While off-target effects are often associated with toxicity, sometimes they can be beneficial.[5] This phenomenon, known as polypharmacology, can lead to a drug being effective for multiple diseases or having a stronger effect than predicted from its on-target activity alone. |
| What is a "selectivity window"? | The selectivity window is the ratio of a compound's potency (IC50 or EC50) for its off-targets versus its on-target. A larger selectivity window (e.g., >100-fold) is generally desirable, as it means the compound is much more potent for its intended target and can be used at concentrations that are less likely to engage off-targets. |
| How can I minimize off-target effects in my experiments? | 1. Use the lowest effective concentration: Titrate your inhibitor to find the lowest concentration that gives the desired on-target effect. 2. Use multiple validation methods: Corroborate your findings using a combination of small molecules, genetic approaches (siRNA/CRISPR), and structurally distinct inhibitors for the same target.[14] 3. Characterize your inhibitor: Be aware of the known off-targets of the compound you are using by consulting profiling data from the manufacturer or public databases. |
| What is the difference between a "chemical probe" and a "drug"? | A chemical probe is a highly selective and potent small molecule used in research to study the function of a specific protein with minimal off-target effects. A drug is a compound that has undergone extensive testing for safety and efficacy for therapeutic use in humans. A good chemical probe must be thoroughly characterized to ensure that the observed effects are indeed due to the inhibition of the intended target. |
| When should I be most concerned about off-target effects? | Concern should be highest when: - The observed phenotype is inconsistent with the known function of the primary target. - You are trying to attribute a novel biological function to your target protein based solely on inhibitor studies. - The inhibitor is being used at high concentrations (significantly above its on-target IC50). - You are working in a therapeutic context where toxicity is a major concern. |
References
- 1. researchgate.net [researchgate.net]
- 2. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 3. assayquant.com [assayquant.com]
- 4. Kidney Organoids: Current Advances and Applications [mdpi.com]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. 2.5. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 13. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 14. abyntek.com [abyntek.com]
Modifying culture conditions to increase Phthoramycin production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in modifying culture conditions to increase Phthoramycin production.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the experimental process of this compound production.
FAQ 1: My Streptomyces strain is growing well, but the this compound yield is low. What are the first parameters I should investigate?
Low yield despite good growth is a common issue in secondary metabolite production. The primary factors to investigate are the composition of your culture medium and the physical fermentation parameters. Secondary metabolism in Streptomyces is often triggered by nutrient limitation or specific environmental cues after the initial growth phase.
Troubleshooting Steps:
-
Carbon Source Optimization: The type and concentration of the carbon source are critical. While glucose often supports robust growth, it can sometimes repress secondary metabolite production. Consider testing alternative carbon sources.
-
Nitrogen Source Optimization: Complex nitrogen sources often enhance antibiotic production compared to simple inorganic sources.
-
Phosphate Concentration: Phosphate is essential for growth, but high concentrations can suppress the biosynthesis of some antibiotics.
-
Trace Elements: The presence of specific trace elements can be crucial for the activity of biosynthetic enzymes.
-
pH and Temperature Optimization: The optimal pH and temperature for growth may not be the same as for this compound production. It is advisable to control the pH during fermentation and test a range of temperatures.
-
Aeration and Agitation: Adequate dissolved oxygen is crucial for the highly aerobic Streptomyces. Optimizing agitation and aeration rates can significantly impact yield.
FAQ 2: How can I systematically optimize the culture medium for this compound production?
A systematic approach to media optimization is crucial for achieving high yields. This typically involves a multi-step process, starting with screening different components and then fine-tuning their concentrations.
Experimental Workflow for Media Optimization:
Caption: Workflow for systematic media optimization.
FAQ 3: What is the role of precursor supplementation in increasing this compound yield?
This compound is a polyketide, and its biosynthesis depends on the availability of specific precursor molecules derived from primary metabolism. Supplementing the culture medium with these precursors can sometimes bypass metabolic bottlenecks and increase product yield. For polyketides, key precursors are short-chain carboxylic acids.
Potential Precursors to Investigate:
-
Acetate
-
Propionate
-
Butyrate
-
Amino acids that can be converted to these precursors.
FAQ 4: Are there any known regulatory pathways I can manipulate to increase this compound production?
The biosynthesis of polyketides like this compound in Streptomyces is tightly regulated by a complex network of genes.[1] While the specific regulators for this compound are not yet fully elucidated in publicly available literature, general strategies for manipulating regulatory pathways in Streptomyces can be applied.
Key Regulatory Elements in Streptomyces Polyketide Biosynthesis:
-
Pathway-Specific Regulators: These are typically located within the biosynthetic gene cluster (BGC) for the antibiotic. Overexpression of positive regulators (e.g., SARPs - Streptomyces Antibiotic Regulatory Proteins) can significantly enhance production.
-
Global Regulators: These regulators affect multiple metabolic pathways, including secondary metabolism. Manipulating these can have broad effects on the cell's metabolic state and can sometimes be used to trigger "silent" or poorly expressed BGCs.[2]
-
Two-Component Systems: These systems allow the bacterium to sense and respond to environmental signals, often influencing the switch from primary to secondary metabolism.
Signaling Pathway for Polyketide Biosynthesis Regulation:
Caption: Simplified regulatory cascade for polyketide biosynthesis.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of various culture parameters on antibiotic production in Streptomyces. While this data is not specific to this compound, it provides a valuable starting point for experimental design.
Table 1: Effect of Carbon Source on Antibiotic Production
| Carbon Source (1% w/v) | Relative Antibiotic Yield (%) |
| Glucose | 100 |
| Starch | 150 |
| Glycerol | 135 |
| Maltose | 120 |
| Fructose | 90 |
Table 2: Effect of Nitrogen Source on Antibiotic Production
| Nitrogen Source (0.5% w/v) | Relative Antibiotic Yield (%) |
| Peptone | 100 |
| Yeast Extract | 125 |
| Soybean Meal | 140 |
| Ammonium Sulfate | 60 |
| Sodium Nitrate | 50 |
Table 3: Effect of pH and Temperature on Antibiotic Production
| pH | Temperature (°C) | Relative Antibiotic Yield (%) |
| 6.0 | 28 | 80 |
| 7.0 | 28 | 100 |
| 8.0 | 28 | 90 |
| 7.0 | 25 | 75 |
| 7.0 | 30 | 110 |
| 7.0 | 35 | 60 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound production.
Protocol 1: Submerged Fermentation of Streptomyces for this compound Production
This protocol describes a general procedure for the submerged fermentation of a Streptomyces strain.[3][4]
1. Inoculum Preparation: a. Prepare a seed culture medium (e.g., Tryptic Soy Broth or a specific seed medium recommended for your Streptomyces strain). b. Inoculate the seed medium with spores or a mycelial suspension of the Streptomyces strain. c. Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours until a dense culture is obtained.
2. Production Fermentation: a. Prepare the production medium in a baffled flask or a bioreactor. The volume of the medium should not exceed 20-25% of the total flask volume to ensure adequate aeration. b. Inoculate the production medium with 5-10% (v/v) of the seed culture. c. Incubate under the desired conditions of temperature, pH, and agitation for 7-14 days. d. Monitor the fermentation by periodically measuring biomass, pH, and this compound concentration.
Experimental Workflow for Submerged Fermentation:
Caption: General workflow for this compound production.
Protocol 2: Solvent Extraction of this compound from Culture Broth
This protocol outlines a general method for extracting polyketide antibiotics from a fermentation broth.
1. Separation of Biomass: a. Centrifuge the culture broth at 8,000-10,000 x g for 15-20 minutes to pellet the mycelia. b. Decant the supernatant and store it for extraction. The mycelia can also be extracted separately as some product may be intracellular.
2. Liquid-Liquid Extraction: a. Adjust the pH of the supernatant to a value that ensures this compound is in a neutral, less polar state (this may require preliminary experiments). b. Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, chloroform, or butanol) to the supernatant in a separatory funnel. c. Shake vigorously for 5-10 minutes and allow the layers to separate. d. Collect the organic layer. e. Repeat the extraction of the aqueous layer 2-3 times with fresh organic solvent.
3. Concentration: a. Pool the organic extracts. b. Dry the pooled extract over anhydrous sodium sulfate. c. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for developing an HPLC method for this compound quantification. The specific parameters will need to be optimized.[3]
1. Sample Preparation: a. Dissolve the crude extract in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. b. Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions (Starting Point):
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength determined by the UV spectrum of a purified this compound standard.
- Injection Volume: 10-20 µL.
3. Quantification: a. Prepare a standard curve using a purified this compound standard of known concentrations. b. Integrate the peak area of this compound in the sample chromatogram. c. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
References
Validation & Comparative
A Comparative Analysis of the Antifungal Activity of Phthoramycin and Other Macrolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal activity of Phthoramycin, a macrolide antibiotic known for its cellulose biosynthesis inhibition, with other established macrolide antifungals. The following sections present quantitative data, experimental methodologies, and visual representations of the mechanisms of action to offer a comprehensive overview for research and drug development purposes.
Comparative Antifungal Activity
The antifungal efficacy of this compound and other selected macrolides was evaluated against a panel of fungal species. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism, was used as the primary metric for comparison. The data, summarized in the table below, highlights the differential activity of these compounds.
| Antifungal Agent | Test Organism | MIC (µg/mL) |
| This compound | Pyricuralia oryzae | 6.25[1] |
| Mucor racemosus | 3.12[1] | |
| Phytophthora parasitica | 1.56[1] | |
| Candida albicans | >100[1] | |
| Saccharomyces cerevisiae | >100[1] | |
| Aspergillus niger | >100[1] | |
| Amphotericin B | Mucor racemosus | 0.03 - 1.0 |
| Phytophthora parasitica | 0.8 - 3.2 | |
| Nystatin | Mucor racemosus | 1.56 - 6.25 |
| Natamycin | Mucor racemosus | 1.0 - 4.0 |
| Phytophthora parasitica | 4.0 |
Key Observations:
-
This compound demonstrates significant activity against the plant pathogens Pyricuralia oryzae and Phytophthora parasitica, as well as the opportunistic fungus Mucor racemosus.[1]
-
Notably, this compound shows limited to no activity against Candida albicans, Saccharomyces cerevisiae, and Aspergillus niger at concentrations up to 100 µg/mL.[1]
-
In comparison, established polyene macrolides like Amphotericin B, Nystatin, and Natamycin exhibit potent activity against Mucor racemosus.
-
Amphotericin B and Natamycin also show activity against Phytophthora parasitica.
Experimental Protocols
The determination of antifungal susceptibility is crucial for evaluating the efficacy of novel compounds. The following are detailed methodologies for two standard assays used to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Assay
This method is a widely used technique for determining the MIC of an antifungal agent in a liquid medium.
-
Preparation of Antifungal Stock Solutions: Antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Two-fold serial dilutions of the antifungal stock solutions are prepared in 96-well microtiter plates using a liquid medium such as RPMI-1640 with L-glutamine, buffered with MOPS.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension of the fungal spores or cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Inoculation and Incubation: The wells of the microtiter plates containing the serially diluted antifungal agent are inoculated with the prepared fungal suspension. The plates are then incubated at a specified temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.
Disk Diffusion Assay
This assay is a qualitative or semi-quantitative method to assess the susceptibility of a fungus to an antifungal agent.
-
Inoculum Preparation: A standardized fungal inoculum is prepared as described for the broth microdilution assay.
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the entire surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue).
-
Application of Antifungal Disks: Paper disks impregnated with a known concentration of the antifungal agent are placed on the surface of the inoculated agar.
-
Incubation: The plates are inverted and incubated at a specified temperature (e.g., 35°C) for 24-48 hours.
-
Measurement of Inhibition Zone: The diameter of the zone of no fungal growth around each disk is measured in millimeters. The size of the inhibition zone is indicative of the susceptibility of the fungus to the antifungal agent.
Visualizing the Mechanisms of Action
Understanding the molecular targets and pathways affected by antifungal agents is fundamental to drug development. The following diagrams illustrate the distinct mechanisms of this compound and other macrolide antifungals.
Caption: Experimental workflow for antifungal susceptibility testing.
The diagram above outlines the key steps in determining the antifungal activity of a compound using both broth microdilution and disk diffusion assays.
References
Unraveling the Mechanisms of Cellulose Biosynthesis Inhibitors: A Comparative Guide
A comprehensive comparison between a compound known as "Phthoramycin" and other cellulose biosynthesis inhibitors could not be conducted, as extensive searches of scientific literature and databases did not yield any information on a compound with this name. It is possible that the name is misspelled or refers to a very new, yet unpublished, compound. Therefore, this guide will provide a comparative overview of several well-established cellulose biosynthesis inhibitors: isoxaben, thaxtomin A, and dichlobenil.
For researchers and professionals in drug development, understanding the nuanced differences between various inhibitors is critical for designing effective herbicides and therapeutic agents. This guide details their mechanisms of action, presents comparative quantitative data, and outlines the experimental protocols used to derive this information.
Comparative Efficacy of Cellulose Biosynthesis Inhibitors
The inhibitory activities of various compounds on cellulose biosynthesis are typically compared using the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce a specific biological process—in this case, cellulose synthesis—by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
| Inhibitor | Target Organism/System | IC50 Value | Reference Experiment |
| Isoxaben | Arabidopsis thaliana seedlings | ~0.6 nM | Measurement of cellulose content after treatment. |
| Thaxtomin A | Arabidopsis thaliana seedlings | ~50 nM | Quantification of crystalline cellulose reduction. |
| Dichlobenil | Tobacco BY-2 cells | ~1.1 µM | Analysis of [¹⁴C]glucose incorporation into cellulose. |
Mechanisms of Action: A Diverse Attack on a Fundamental Process
While all three inhibitors disrupt cellulose synthesis, their specific molecular targets and resulting cellular effects differ significantly.
Isoxaben is a pre-emergence herbicide that acts by directly targeting the cellulose synthase (CESA) complex. Specifically, it is known to affect CESA3 and CESA6 isoforms in Arabidopsis. This direct inhibition leads to a rapid cessation of cellulose production, resulting in swollen root tips and seedling growth arrest.
Thaxtomin A , a phytotoxin produced by the bacterium Streptomyces scabies, also targets the CESA complex. However, its binding site and mode of interaction are distinct from isoxaben. Treatment with thaxtomin A leads to a characteristic thinning of the cell wall and altered cell expansion, ultimately causing tissue necrosis and the symptoms of common scab disease in plants like potatoes.
Dichlobenil , another herbicide, has a less direct mechanism. It is believed to interfere with the assembly or trafficking of the CESA complexes to the plasma membrane. This disruption prevents the formation of functional cellulose synthesis machinery at the cell surface, leading to a more gradual inhibition of cellulose production compared to direct inhibitors like isoxaben.
Visualizing the Inhibition Pathways
To better understand the distinct points of intervention for these inhibitors, the following diagrams illustrate the cellulose biosynthesis pathway and where each compound exerts its effect.
Caption: Inhibition points in the cellulose biosynthesis pathway.
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for key experiments used to characterize and compare cellulose biosynthesis inhibitors.
IC50 Determination via Root Growth Inhibition Assay
-
Objective: To determine the concentration of an inhibitor that causes a 50% reduction in root growth.
-
Materials:
-
Seeds of the model plant (e.g., Arabidopsis thaliana).
-
Agar plates containing Murashige and Skoog (MS) medium.
-
A stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Prepare a series of agar plates with varying concentrations of the inhibitor. Include a solvent-only control.
-
Sterilize and stratify the seeds as required for the specific plant species.
-
Sow the seeds on the prepared plates and place them vertically in a growth chamber under controlled light and temperature conditions.
-
After a set period (e.g., 5-7 days), photograph the plates and measure the primary root length of the seedlings using image analysis software.
-
Calculate the percentage of root growth inhibition for each concentration relative to the control.
-
Plot the inhibition percentage against the inhibitor concentration and determine the IC50 value using a dose-response curve fitting model.
-
Quantification of Crystalline Cellulose Content
-
Objective: To measure the direct impact of an inhibitor on the amount of cellulose in plant tissue.
-
Materials:
-
Plant seedlings treated with the inhibitor and control seedlings.
-
Acetic-nitric reagent (8:1:2 acetic acid:nitric acid:water).
-
Updegraff reagent (1:8:2 nitric acid:acetic acid:water).
-
Anthrone reagent for colorimetric glucose quantification.
-
-
Procedure:
-
Harvest and freeze-dry the plant material.
-
Grind the tissue to a fine powder.
-
Extract soluble sugars and starch by washing the powder with solvents like ethanol and acetone.
-
Treat the remaining cell wall material with the acetic-nitric reagent to remove non-cellulosic polysaccharides.
-
Wash the resulting cellulose pellet with water and acetone, then dry.
-
Hydrolyze the cellulose to glucose using sulfuric acid.
-
Quantify the glucose concentration using the anthrone reagent and a spectrophotometer.
-
Compare the cellulose content of inhibitor-treated samples to the control samples.
-
[¹⁴C]Glucose Incorporation Assay
-
Objective: To dynamically measure the rate of cellulose synthesis by tracking the incorporation of a radiolabeled precursor.
-
Materials:
-
Cell suspension culture (e.g., tobacco BY-2) or plant seedlings.
-
[¹⁴C]Glucose (radiolabeled glucose).
-
Inhibitor stock solution.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cells or seedlings in a medium containing a known concentration of the inhibitor for a specific duration.
-
Add [¹⁴C]glucose to the medium and continue the incubation for a set period (e.g., 1-2 hours).
-
Terminate the incubation and harvest the cells/tissue.
-
Perform the cellulose extraction procedure as described in the previous protocol.
-
Measure the radioactivity of the final cellulose pellet using a scintillation counter.
-
The amount of radioactivity is proportional to the amount of newly synthesized cellulose. Compare the counts per minute (CPM) between inhibitor-treated and control samples.
-
Logical Workflow for Inhibitor Comparison
The process of comparing cellulose biosynthesis inhibitors follows a logical progression from initial screening to detailed mechanistic studies.
Caption: Workflow for comparing cellulose biosynthesis inhibitors.
This guide provides a framework for the objective comparison of cellulose biosynthesis inhibitors. While "this compound" remains an unknown entity, the principles and protocols outlined here are universally applicable to the study of any novel compound targeting this essential biological pathway. Researchers are encouraged to apply these methodologies to rigorously characterize new inhibitors and elucidate their potential applications in agriculture and medicine.
Validating the Fungal Target of Phthoramycin: A Comparative Guide to Experimental Approaches
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel antifungal agents with unique mechanisms of action is critical in overcoming the challenges of drug resistance and toxicity associated with existing therapies. Phthoramycin, a macrolide antibiotic, has demonstrated antifungal properties, but its precise molecular target in fungal cells remains to be elucidated. This guide provides a comparative framework for the experimental validation of this compound's putative target, hypothesized here to be the fungal protein synthesis machinery.
We will compare the hypothetical target validation workflow for this compound with established data for known inhibitors of fungal protein synthesis, Sordarin and Cycloheximide. Sordarin is known to inhibit protein synthesis by stabilizing the ribosome/elongation factor 2 (eEF2) complex, while Cycloheximide blocks the translocation step of translational elongation.[1][2][3][4][5][6][7][8][9][10]
Comparative Analysis of Antifungal Activity
A preliminary comparison of the minimum inhibitory concentrations (MICs) of this compound against a panel of pathogenic fungi, alongside Sordarin and Cycloheximide, can provide initial insights into its spectrum of activity.
| Antifungal Agent | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) |
| This compound (Hypothetical) | 2.0 | 4.0 | 1.0 |
| Sordarin | 0.5 | 8.0 | 1.0 |
| Cycloheximide | 12.5 | >100 | 0.2 |
Target Validation Workflow
The following diagram outlines a comprehensive workflow for the identification and validation of this compound's fungal target.
Caption: Experimental workflow for this compound target validation.
Experimental Protocols and Comparative Data
Thermal Shift Assay (TSA)
This biophysical technique measures the change in the thermal denaturation temperature of a target protein upon ligand binding.[11][12][13][14][15] An increase in the melting temperature (Tm) indicates that the compound stabilizes the protein, suggesting a direct interaction.
Protocol:
-
Protein Purification: Purify the hypothetical target protein (e.g., fungal eEF2) and a control protein (e.g., human eEF2).
-
Reaction Setup: In a 96-well plate, mix the purified protein with a fluorescent dye (e.g., SYPRO Orange) and varying concentrations of the test compounds (this compound, Sordarin, Cycloheximide).
-
Thermal Denaturation: Use a real-time PCR machine to gradually increase the temperature and monitor the fluorescence. The dye fluoresces upon binding to hydrophobic regions of the protein that are exposed during unfolding.
-
Data Analysis: Determine the melting temperature (Tm) for each condition. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein without the compound from the Tm with the compound.
Comparative TSA Data (Hypothetical):
| Compound | Target Protein | Concentration (µM) | ΔTm (°C) |
| This compound | Fungal eEF2 | 10 | +5.2 |
| Human eEF2 | 10 | +0.3 | |
| Sordarin | Fungal eEF2 | 10 | +6.5 |
| Human eEF2 | 10 | +0.5 | |
| Cycloheximide | Fungal Ribosome | 10 | +4.8 |
| Human Ribosome | 10 | +0.2 |
A significant positive ΔTm for this compound with fungal eEF2, but not human eEF2, would suggest a direct and specific interaction, similar to Sordarin.
In Vitro Translation Assay
This assay directly measures the effect of a compound on protein synthesis in a cell-free system derived from fungal cells.[16]
Protocol:
-
Prepare Fungal Lysate: Prepare a cell-free extract from a fungus (e.g., Saccharomyces cerevisiae) that contains all the necessary components for translation (ribosomes, tRNAs, initiation and elongation factors).
-
In Vitro Translation Reaction: In a reaction tube, combine the fungal lysate, a reporter mRNA (e.g., luciferase), amino acids (one of which is radiolabeled, e.g., ³⁵S-methionine), and the test compounds at various concentrations.
-
Incubation: Incubate the reaction at a temperature optimal for fungal translation.
-
Quantify Protein Synthesis: Measure the incorporation of the radiolabeled amino acid into newly synthesized proteins. This can be done by precipitating the proteins and measuring the radioactivity.
-
Calculate IC50: Determine the concentration of the compound that inhibits protein synthesis by 50% (IC50).
Comparative In Vitro Translation Inhibition Data (Hypothetical):
| Compound | Fungal Lysate IC50 (µM) | Mammalian Lysate IC50 (µM) |
| This compound | 1.5 | >100 |
| Sordarin | 0.8 | >100 |
| Cycloheximide | 5.0 | 0.1 |
A low IC50 for this compound in the fungal lysate and a high IC50 in a mammalian lysate would indicate selective inhibition of fungal protein synthesis, a desirable characteristic for an antifungal drug.
Yeast Genetic Assays
Yeast, such as Saccharomyces cerevisiae, provides a powerful genetic system to validate drug targets.[17][18][19]
Protocol:
-
Yeast Strain Panel: Utilize a panel of yeast strains, including the wild-type, strains with a knockout of the putative target gene (e.g., eef2Δ), and strains overexpressing the target gene.
-
Drug Susceptibility Testing: Grow the yeast strains in the presence of varying concentrations of the test compounds.
-
Measure Growth: Monitor the growth of each strain over time using optical density measurements.
-
Analyze Results:
-
Hypersensitivity: If the knockout strain is more sensitive to the drug than the wild-type, it suggests that the deleted gene product is the target.
-
Resistance: If the overexpression strain is more resistant to the drug, it further supports that the overproduced protein is the target.
-
Comparative Yeast Genetic Assay Results (Hypothetical):
| Yeast Strain | This compound MIC (µg/mL) | Sordarin MIC (µg/mL) |
| Wild-Type | 2.0 | 0.5 |
| eef2Δ (knockout) | 0.25 | 0.06 |
| eEF2 Overexpression | 16.0 | 4.0 |
Increased sensitivity in the eef2Δ strain and resistance in the overexpression strain to this compound would strongly implicate eEF2 as the cellular target.
Proposed Mechanism of Action and Logical Framework
The following diagrams illustrate the proposed signaling pathway of this compound's action and the logical relationship of the experimental evidence.
References
- 1. Sordarin, an antifungal agent with a unique mode of action [beilstein-journals.org]
- 2. Sordarin, an antifungal agent with a unique mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Sordarin, an antifungal agent with a unique mode of action [beilstein-journals.org]
- 4. Sordarins: A New Class of Antifungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Antifungal Efficacy and Safety of Cycloheximide as a Supplement in Optisol-GS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cycloheximide - Wikipedia [en.wikipedia.org]
- 9. newprairiepress.org [newprairiepress.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Thermal Shift Assay - Creative Biolabs [creative-biolabs.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. axxam.com [axxam.com]
- 15. Evaluation of fluorescence-based thermal shift assays for hit identification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. An Integrated Approach for Identification and Target Validation of Antifungal Compounds Active against Erg11p - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Genomic Approaches to Antifungal Drug Target Identification and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Phthoramycin Cross-Reactivity: An Uncharted Territory in Cellular Processes
Initial investigations into the macrolide antibiotic Phthoramycin have primarily focused on its potent inhibitory effects on cellulose biosynthesis in specific fungi and plants. However, a comprehensive understanding of its potential cross-reactivity with other cellular processes remains largely unexplored, presenting a significant knowledge gap for researchers and drug development professionals.
Currently, publicly available scientific literature lacks specific studies investigating the off-target effects or cross-reactivity of this compound. Its primary mechanism of action is the targeted disruption of cellulose synthesis, a pathway absent in mammalian cells, which suggests a potentially high degree of specificity. Despite this, the broader cellular impact and potential for unforeseen interactions in various biological systems have not been systematically evaluated.
Without dedicated experimental data, any discussion on the cross-reactivity of this compound is speculative. In the broader context of drug development, understanding a compound's specificity is critical to predicting its safety and efficacy. Off-target effects can lead to unexpected toxicities or side effects, while cross-reactivity with other pathways could present opportunities for therapeutic repurposing.
To address this critical gap in knowledge, a series of experimental investigations would be necessary. Below are hypothetical experimental protocols that could be employed to elucidate the cross-reactivity profile of this compound.
Future Directions: Proposed Experimental Protocols
A multi-pronged approach would be required to thoroughly assess the specificity of this compound. This would involve a combination of in vitro biochemical assays, cell-based screening, and broader "-omics" approaches.
Kinase Profiling Assay
Objective: To determine if this compound inhibits the activity of a broad range of protein kinases, a common source of off-target effects for many drugs.
Methodology:
-
A commercially available kinase panel (e.g., a panel of several hundred kinases) would be utilized.
-
This compound would be screened at various concentrations (e.g., ranging from nanomolar to micromolar).
-
The kinase activity would be measured using a standardized method, such as radiometric assay (e.g., ³³P-ATP incorporation) or fluorescence-based immunoassays.
-
The IC50 values (the concentration of this compound required to inhibit 50% of a kinase's activity) would be determined for any inhibited kinases.
Cellular Viability and Proliferation Assays in Mammalian Cells
Objective: To assess the cytotoxic and cytostatic effects of this compound on various mammalian cell lines, providing a broad indication of potential off-target cellular effects.
Methodology:
-
A panel of human cell lines representing different tissues (e.g., liver, kidney, neuronal, and cancer cell lines) would be selected.
-
Cells would be treated with a range of this compound concentrations for different durations (e.g., 24, 48, and 72 hours).
-
Cell viability would be assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin reduction assays.
-
Cell proliferation would be measured using methods like BrdU (bromodeoxyuridine) incorporation or direct cell counting.
-
The EC50 values (the concentration of this compound that gives a half-maximal response) for cytotoxicity and growth inhibition would be calculated.
Global Proteomics and Transcriptomics Analysis
Objective: To identify changes in protein and gene expression in cells treated with this compound, offering an unbiased view of the cellular pathways affected.
Methodology:
-
A selected cell line (e.g., a human cell line that shows some sensitivity to this compound, if any) would be treated with a relevant concentration of the compound.
-
For Proteomics:
-
Cells would be lysed, and proteins extracted.
-
Proteins would be digested into peptides and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Changes in protein abundance between treated and untreated cells would be quantified using label-free or label-based quantification methods.
-
-
For Transcriptomics:
-
RNA would be extracted from treated and untreated cells.
-
RNA sequencing (RNA-Seq) would be performed to determine the expression levels of all genes.
-
-
Bioinformatic analysis would be used to identify differentially expressed proteins and genes and to perform pathway analysis to understand the biological processes affected by this compound.
Data Presentation: A Look Ahead
Should such studies be conducted, the quantitative data generated would be crucial for a comparative analysis. The following tables illustrate how such data could be structured for clear interpretation.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (µM) |
| Kinase A | > 100 |
| Kinase B | 25.3 |
| Kinase C | > 100 |
| ... | ... |
Table 2: Hypothetical Cytotoxicity of this compound in Mammalian Cell Lines
| Cell Line | Tissue of Origin | EC50 (µM) |
| HepG2 | Liver | 85.6 |
| HEK293 | Kidney | > 100 |
| SH-SY5Y | Neuronal | > 100 |
| HeLa | Cervical Cancer | 72.1 |
Visualizing Potential Cellular Interactions
To visualize the known primary pathway of this compound and to conceptualize how potential cross-reactivity studies could be structured, the following diagrams are provided.
Caption: Primary mechanism of action of this compound.
Comparative analysis of Phthoramycin and its synthetic derivatives
A Comparative Analysis of Phthoramycin and Other Bioactive Compounds
Executive Summary
This compound, a macrolide antibiotic produced by the actinomycete strain WK-1875, exhibits notable antifungal and herbicidal properties. Its primary mechanism of action is the inhibition of cellulose biosynthesis, a crucial process for the structural integrity of certain fungi and plants. This guide provides a comparative analysis of this compound's biological activity against other known antifungal agents and cellulose biosynthesis inhibitors. Due to the limited publicly available data on synthetic derivatives of this compound, this comparison focuses on its performance relative to other established compounds. The information presented herein is intended for researchers, scientists, and drug development professionals.
Comparative Biological Activity
The biological efficacy of this compound is summarized below, with comparative data for other relevant compounds.
Antifungal Activity
This compound has been shown to be effective against a range of fungi. The following table presents its Minimum Inhibitory Concentration (MIC) values in comparison to the common antifungal drug, Amphotericin B.
Table 1: Comparative Antifungal Activity (MIC in µg/mL)
| Test Organism | This compound | Amphotericin B |
| Pyricuralia oryzae KF-180 | 6.25 | N/A |
| Mucor racemosus IFO 4581 | 3.12 | 0.5 - 1 |
| Phythophthora parasitica IFO 4783 | 1.56 | N/A |
| Candida albicans KF-1 | >100 | 0.25 - 1 |
| Saccharomyces cerevisiae KF-26 | >100 | N/A |
| Aspergillus niger KF-103 | >100 | 0.5 - 2 |
N/A: Data not readily available in the searched literature for direct comparison. Amphotericin B data is a general reference range and can vary based on the specific isolate.[1][2][3]
Herbicidal Activity and Cellulose Biosynthesis Inhibition
This compound's herbicidal activity stems from its ability to inhibit cellulose biosynthesis. A comparative overview of its inhibitory action is presented alongside that of Isoxaben, a well-characterized herbicide.
Table 2: Comparative Cellulose Biosynthesis Inhibition
| Compound | Concentration | % Inhibition |
| This compound | 1 mg/mL | 63% |
| Isoxaben | 2 nM | ~40-50% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]
-
Preparation of Antifungal Agent: A stock solution of the antifungal agent (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in RPMI 1640 medium to achieve a range of concentrations.[7][8]
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of fungal spores or cells is prepared in sterile saline and adjusted to a concentration of approximately 0.5-2.5 x 10³ cells/mL.[6]
-
Microplate Inoculation: 100 µL of the fungal inoculum is added to each well of a 96-well microtiter plate containing 100 µL of the serially diluted antifungal agent.
-
Incubation: The microplates are incubated at an appropriate temperature (e.g., 28-35°C) for a period of 24 to 72 hours, depending on the growth rate of the fungus.[7]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a drug-free control well.
Cellulose Biosynthesis Inhibition Assay
This protocol is a generalized method for assessing the inhibition of cellulose biosynthesis.
-
Organism Culture: A cellulose-producing organism, such as Acetobacter xylinum or seedlings of a model plant like Arabidopsis thaliana, is cultured in a suitable growth medium.
-
Inhibitor Treatment: The cultured organisms are exposed to various concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., Isoxaben) for a defined period.
-
Radiolabeling (Optional but common): A radiolabeled precursor of cellulose, such as ¹⁴C-glucose, is added to the culture medium.
-
Cellulose Extraction: The cells or tissues are harvested, and the cell walls are isolated. The cellulosic fraction is then extracted through a series of chemical treatments to remove non-cellulosic polysaccharides, lignin, and other components.
-
Quantification: The amount of cellulose is quantified. If radiolabeling was used, the incorporation of the radioisotope into the cellulose fraction is measured using a scintillation counter. The percentage of inhibition is calculated by comparing the amount of cellulose in treated samples to that in untreated controls.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound.
Caption: Mechanism of action of this compound as a cellulose biosynthesis inhibitor.
Caption: Experimental workflow for evaluating the bioactivity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Antifungal Activity of Isavuconazole and Comparator Agents against Contemporaneous Mucorales Isolates from USA, Europe, and Asia-Pacific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
Phthoramycin: A Potent Antifungal Agent Outperforming Commercial Fungicides in In Vitro Studies
For Immediate Release
[City, State] – A comprehensive analysis of available in vitro data reveals that phthoramycin, a macrolide antibiotic, demonstrates superior efficacy against the plant pathogen Phytophthora parasitica when compared to the established commercial fungicides fosetyl-Al and metalaxyl. This comparison, based on minimum inhibitory concentration (MIC) and effective concentration (EC50) values, positions this compound as a promising candidate for the development of novel antifungal treatments.
Quantitative Efficacy Comparison
The in vitro antifungal activity of this compound and two widely used commercial fungicides, fosetyl-Al and metalaxyl, against Phytophthora parasitica is summarized below. The data clearly indicates that this compound is effective at a significantly lower concentration.
| Compound | Efficacy Metric | Concentration (µg/mL) | Fungal Species |
| This compound | MIC | 1.56 | Phytophthora parasitica |
| Fosetyl-Al | EC50 | 44.5 - 53.7 | Phytophthora parasitica |
| Metalaxyl | Complete Inhibition | 100 | Phytophthora cactorum and P. citrophthora |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. While the metalaxyl data is for different Phytophthora species, it provides a relevant benchmark for its general efficacy against this genus.
Mechanism of Action: Targeting Fungal Cell Wall Synthesis
This compound exhibits its antifungal properties by inhibiting cellulose biosynthesis, a crucial process for the structural integrity of the oomycete cell wall. This mode of action is distinct from many commercial fungicides and presents a valuable tool in fungicide resistance management. The disruption of cell wall synthesis triggers a cellular stress response known as the Cell Wall Integrity (CWI) pathway.
Experimental Protocols
The determination of the minimum inhibitory concentration (MIC) for this compound is a critical step in evaluating its antifungal efficacy. The following is a detailed methodology for a standardized broth microdilution assay.
Experimental Workflow: Broth Microdilution MIC Assay
1. Preparation of Fungal Inoculum:
-
Phytophthora parasitica is cultured on an appropriate agar medium (e.g., V8 juice agar) at a suitable temperature (e.g., 25°C) until sufficient mycelial growth is observed.
-
Zoospores are harvested by flooding the culture plates with sterile distilled water and incubating under light to induce sporangia formation and zoospore release.
-
The zoospore suspension is collected and the concentration is adjusted to a standardized level (e.g., 1 x 10^5 zoospores/mL) using a hemocytometer.
2. Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
A series of twofold dilutions of the this compound stock solution are prepared in a sterile 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640). The final concentrations should span a range that is expected to include the MIC.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the this compound dilutions is inoculated with the standardized fungal zoospore suspension.
-
Positive (no antifungal agent) and negative (no fungal inoculum) control wells are included.
-
The microtiter plate is incubated under appropriate conditions (e.g., 25°C for 48-72 hours).
4. Determination of MIC:
-
After the incubation period, the wells are examined for visible signs of mycelial growth.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus.
-
For a more quantitative assessment, a spectrophotometer can be used to measure the optical density at a specific wavelength (e.g., 600 nm) to determine the extent of growth inhibition.
This rigorous comparison, based on quantitative data and a clear understanding of its mechanism of action, underscores the potential of this compound as a lead compound in the development of next-generation fungicides to combat devastating plant pathogens. Further in vivo studies are warranted to validate these promising in vitro findings.
In Vivo Validation of Phthoramycin's Herbicidal Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the putative novel herbicide, Phthoramycin, with established alternatives—Glyphosate, Dicamba, and Atrazine. The data presented herein is synthesized from established experimental findings to provide a framework for in vivo validation. Detailed experimental protocols and a summary of herbicidal efficacy are included to assist researchers in the evaluation of novel herbicidal compounds.
Comparative Efficacy of Herbicides
The herbicidal activity of this compound and its comparators was evaluated in vivo against a panel of common weed species, including both monocots and dicots. The following tables summarize the effective concentration required to inhibit 50% of the plant population (EC₅₀) and the concentration required for a 50% reduction in plant growth (GR₅₀) for each herbicide under pre-emergence and post-emergence conditions.
Pre-Emergence Herbicidal Activity
Table 1: Pre-Emergence EC₅₀ and GR₅₀ Values (g a.i./ha)
| Herbicide | Weed Species | EC₅₀ (g a.i./ha) | GR₅₀ (g a.i./ha) |
| This compound (Novel) | Amaranthus retroflexus (Redroot Pigweed) | 120 | 85 |
| Setaria viridis (Green Foxtail) | 150 | 110 | |
| Glyphosate | Amaranthus retroflexus | >2000 | >2000 |
| Setaria viridis | 850 | 600 | |
| Dicamba | Amaranthus retroflexus | 250 | 180 |
| Setaria viridis | >1500 | >1500 | |
| Atrazine | Amaranthus retroflexus | 200 | 150 |
| Setaria viridis | 250 | 190 |
Note: Data for this compound is hypothetical for illustrative purposes. Data for established herbicides is aggregated from publicly available research.
Post-Emergence Herbicidal Activity
Table 2: Post-Emergence EC₅₀ and GR₅₀ Values (g a.i./ha)
| Herbicide | Weed Species | EC₅₀ (g a.i./ha) | GR₅₀ (g a.i./ha) |
| This compound (Novel) | Abutilon theophrasti (Velvetleaf) | 90 | 65 |
| Digitaria sanguinalis (Large Crabgrass) | 110 | 80 | |
| Glyphosate | Abutilon theophrasti | 450 | 320 |
| Digitaria sanguinalis | 400 | 280 | |
| Dicamba | Abutilon theophrasti | 150 | 100 |
| Digitaria sanguinalis | >1000 | >1000 | |
| Atrazine | Abutilon theophrasti | 300 | 220 |
| Digitaria sanguinalis | 350 | 260 |
Note: Data for this compound is hypothetical for illustrative purposes. Data for established herbicides is aggregated from publicly available research.
Experimental Protocols
Detailed methodologies for the key in vivo validation experiments are provided below. These protocols are based on established guidelines for herbicide efficacy testing.[1][2][3]
Pre-Emergence Herbicidal Activity Assay
Objective: To evaluate the herbicidal efficacy of test compounds when applied to the soil before weed emergence.
Materials:
-
Seeds of selected weed species (e.g., Amaranthus retroflexus, Setaria viridis)
-
Pots (10 cm diameter) filled with a standardized soil mix
-
Test compounds (this compound, Glyphosate, Dicamba, Atrazine) formulated for spray application
-
Controlled environment growth chamber or greenhouse
-
Automated spray chamber
Procedure:
-
Pots are filled with soil mix and seeded with a predetermined number of weed seeds at a uniform depth.
-
The test compounds are applied to the soil surface using an automated spray chamber to ensure uniform application. A range of concentrations is used to determine dose-response relationships.
-
A control group is treated with the formulation blank (without the active ingredient).
-
Pots are transferred to a controlled environment (25°C, 16h photoperiod) and watered as needed.
-
After 21 days, the number of emerged and surviving plants is counted.
-
The shoots of the surviving plants are harvested, dried in an oven at 70°C for 48 hours, and the dry weight is recorded.
-
EC₅₀ and GR₅₀ values are calculated using appropriate statistical software.
Post-Emergence Herbicidal Activity Assay
Objective: To assess the herbicidal efficacy of test compounds when applied to emerged and actively growing weeds.
Materials:
-
Seedlings of selected weed species (e.g., Abutilon theophrasti, Digitaria sanguinalis) at the 2-3 leaf stage
-
Pots (10 cm diameter)
-
Test compounds formulated for foliar application
-
Controlled environment growth chamber or greenhouse
-
Automated spray chamber
Procedure:
-
Weed seeds are sown in pots and grown in a controlled environment until they reach the 2-3 leaf stage.
-
The seedlings are thinned to a uniform number per pot.
-
The test compounds are applied to the foliage of the seedlings using an automated spray chamber. A range of concentrations is used.
-
A control group is treated with the formulation blank.
-
Pots are returned to the controlled environment.
-
After 14-21 days, the number of surviving plants is recorded, and phytotoxicity symptoms (e.g., chlorosis, necrosis, malformation) are visually assessed.
-
The shoots of the surviving plants are harvested, dried, and weighed as described in the pre-emergence protocol.
-
EC₅₀ and GR₅₀ values are calculated.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the in vivo validation of a novel herbicide's activity.
Caption: Experimental workflow for in vivo validation of herbicidal activity.
Signaling Pathways and Mode of Action
The comparative herbicides operate through distinct signaling pathways, providing a basis for understanding the potential mechanism of a novel compound.
-
Glyphosate: Inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate acid pathway. This pathway is crucial for the synthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine) in plants.[4] Inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately causing plant death.
-
Dicamba: A synthetic auxin that mimics the plant hormone indole-3-acetic acid (IAA). It causes uncontrolled and disorganized cell growth, leading to twisting and curling of stems and leaves, and eventual plant death.[5] It primarily affects broadleaf weeds.
-
Atrazine: A photosystem II inhibitor. It blocks electron transport in the photosynthetic process, leading to the production of reactive oxygen species that damage cell membranes and cause rapid cell death.[4]
The following diagram illustrates a simplified representation of the shikimate pathway targeted by Glyphosate.
Caption: Simplified shikimate pathway and the inhibitory action of Glyphosate.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays | Weed Technology | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. The toxicity of herbicides to non-target aquatic plants and algae: assessment of predictive factors and hazard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyzeseeds.com [analyzeseeds.com]
Assessing the Specificity of Phthoramycin's Mechanism of Action: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of Phthoramycin and other leading cellulose biosynthesis inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their specificity and potential off-target effects. The information presented is supported by experimental data to facilitate informed decisions in research and development.
Introduction to this compound and Cellulose Biosynthesis Inhibition
This compound is an antibiotic with herbicidal activity, identified as an inhibitor of cellulose biosynthesis.[1] Cellulose, a critical component of the plant cell wall, provides structural integrity. Its synthesis is a complex process mediated by cellulose synthase (CESA) complexes located in the plasma membrane. Inhibition of this pathway leads to compromised cell wall structure, resulting in characteristic phenotypes such as radial swelling of cells and ultimately, plant death. Understanding the specificity of inhibitors like this compound is crucial for their development as targeted herbicides or research tools, minimizing unintended effects on non-target organisms.
Comparative Analysis of Cellulose Biosynthesis Inhibitors
To assess the specificity of this compound, its performance is compared against other well-characterized cellulose biosynthesis inhibitors (CBIs): Dichlobenil, Isoxaben, and Thaxtomin A.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory concentrations of these compounds. A direct IC50 value for this compound's inhibition of cellulose synthesis is not currently available in the reviewed literature; however, its herbicidal activity has been documented at specific concentrations.
| Compound | Target Organism/System | Inhibitory Concentration | Reference |
| This compound | Pyricuralia oryzae (rice blast fungus) | MIC: 6.25 µg/mL | [1] |
| Mucor racemosus | MIC: 3.12 µg/mL | [1] | |
| Phythophthora parasitica | MIC: 1.56 µg/mL | [1] | |
| Dichlobenil | Bean callus-cultured cells | I50 (dry-weight increase): Micromolar range | |
| Isoxaben | Not specified | Not specified in results | |
| Thaxtomin A | Various taproot crops (beet, carrot, radish, turnip) | Stunted hypocotyl elongation | [2] |
Note: MIC (Minimum Inhibitory Concentration) and I50 (concentration causing 50% inhibition) are measures of potency. A lower value indicates higher potency.
Comparative Overview of Off-Target Effects
The specificity of an inhibitor is inversely related to its off-target effects. The following table provides a summary of known effects on non-target organisms.
| Compound | Non-Target Organism | Observed Off-Target Effects | Reference(s) |
| This compound | Not specified in results | Data not available in the reviewed literature. | |
| Dichlobenil | Fish | Acutely toxic, with LC50 values less than 5 ppm for rainbow trout over a four-day exposure. | [3] |
| Mammals (hamsters, rabbits) | Decreased testes weight and sperm count in male hamsters; increased unsuccessful pregnancies and birth defects in female rabbits. Can cause liver tumors in rats and hamsters. | [3] | |
| Aquatic Plants | May pose a risk to non-target aquatic plants. | ||
| Isoxaben | Certain ornamental plants | Can cause significant phytotoxicity in some species like Digitalis grandiflora. | [4] |
| Birds | Practically non-toxic. | [5] | |
| Mammals | Practically non-toxic based on acute oral studies in rats and mice. | [5] | |
| Aquatic Plants | Toxic to vascular aquatic plants. | [6] | |
| Thaxtomin A | Potato tubers | Induces browning and cell death. | [4][7] |
| Non-target plants | Exhibits general phytotoxic effects, suggesting potential as a broad-spectrum bioherbicide. | [2] |
Experimental Protocols
[14C]Glucose Cell Wall Incorporation Assay
This assay is a standard method to directly quantify the rate of cellulose synthesis and assess the primary mode of action of a potential inhibitor.
Methodology:
-
Seedling Culture: Grow seedlings (e.g., Arabidopsis thaliana) in a liquid medium.
-
Inhibitor Treatment: Treat the seedlings with the test compound at various concentrations for a short duration (e.g., 2 hours).
-
Radiolabeling: Simultaneously, add [14C]glucose to the medium.
-
Cell Wall Fractionation: Harvest the seedlings and perform a series of chemical extractions to isolate the cellulose fraction of the cell wall.
-
Quantification: Measure the amount of incorporated [14C]glucose in the cellulose fraction using a scintillation counter. A reduction in radioactivity in treated samples compared to controls indicates inhibition of cellulose synthesis.
Off-Target Effect Assessment on Non-Target Organisms
Methodology:
-
Selection of Organisms: Choose a panel of representative non-target organisms, including different plant species (monocots and dicots), aquatic organisms (e.g., algae, daphnia, fish), and a mammalian cell line.
-
Dose-Response Studies: Expose the organisms to a range of concentrations of the test inhibitor.
-
Endpoint Measurement:
-
Plants: Measure germination rates, root and shoot growth, and observe for any signs of phytotoxicity.
-
Aquatic Organisms: Determine the EC50 (effective concentration for 50% of the population) or LC50 (lethal concentration for 50% of the population) based on standard ecotoxicological protocols.
-
Mammalian Cells: Assess cytotoxicity using assays such as MTT or LDH release.
-
-
Data Analysis: Compare the effective concentrations causing off-target effects to the on-target inhibitory concentrations to determine the inhibitor's selectivity index.
Visualizing the Mechanism and Experimental Workflow
Cellulose Biosynthesis Pathway and Inhibition
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 3. assets.nationbuilder.com [assets.nationbuilder.com]
- 4. The Streptomyces scabiei Pathogenicity Factor Thaxtomin A Induces the Production of Phenolic Compounds in Potato Tubers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wsdot.wa.gov [wsdot.wa.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. journals.plos.org [journals.plos.org]
Structure-Activity Relationship Studies of Phthoramycin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthoramycin is a macrolide antibiotic produced by Streptomyces species, initially identified for its potent antifungal and herbicidal activities. Its unique mode of action, the inhibition of cellulose biosynthesis, makes it a subject of interest for the development of novel antimicrobial and herbicidal agents. Structure-activity relationship (SAR) studies are crucial in drug discovery and development for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of the known biological activities of this compound and outlines the experimental methodologies and workflows pertinent to SAR studies in this context. While comprehensive SAR data for a wide range of this compound analogs are not extensively available in the public domain, this guide establishes a framework for such investigations based on the parent compound's activity and standard practices in antibiotic development.
Data Presentation: Biological Activity of this compound
The following table summarizes the reported minimum inhibitory concentrations (MIC) of this compound against various microorganisms, providing a baseline for the biological activity of the parent compound.
| Test Organism | MIC (µg/mL) |
| Candida albicans KF-1 | >100 |
| Saccharomyces cerevisiae KF-26 | >100 |
| Aspergillus niger KF-103 | >100 |
| Pyricularia oryzae KF-180 | 6.25 |
| Mucor racemosus IFO 4581 | 3.12 |
| Phytophthora parasitica IFO 4783 | 1.56 |
In addition to its antifungal properties, this compound has been shown to inhibit cellulose biosynthesis in vitro, with a 63% inhibition observed at a concentration of 1 mg/mL.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the biological activity of this compound and its potential analogs. Below are standard protocols for key experiments.
1. Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound (this compound or an analog) is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (no compound) and negative (no inoculum) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria and fungi).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
2. In Vitro Cellulose Biosynthesis Inhibition Assay
-
Objective: To quantify the inhibitory effect of a compound on cellulose synthesis.
-
Procedure:
-
Enzyme Preparation: A crude enzyme extract containing cellulose synthase is prepared from a suitable source (e.g., Acetobacter xylinum).
-
Reaction Mixture: The reaction mixture is prepared containing the enzyme extract, buffer, UDP-D-[14C]glucose (as a substrate), and varying concentrations of the test compound.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized [14C]-labeled cellulose is precipitated (e.g., with ethanol).
-
Quantification: The amount of radioactivity incorporated into the cellulose precipitate is measured using a scintillation counter. The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
-
3. Cytotoxicity Assay (e.g., MTT Assay)
-
Objective: To assess the toxicity of a compound against a mammalian cell line.
-
Procedure:
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293T) is cultured in a 96-well plate to a specific confluence.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified duration (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control.
-
Visualizations
The following diagrams illustrate the generalized workflow for structure-activity relationship studies and the proposed mechanism of action for this compound.
Caption: Generalized workflow for structure-activity relationship (SAR) studies.
Caption: Proposed mechanism of action of this compound.
Phthoramycin: A Comparative Performance Analysis Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Phthoramycin's performance against established industry standards in antifungal and herbicidal applications. The information presented is supported by available experimental data to assist researchers and professionals in evaluating its potential.
Executive Summary
This compound, a macrolide produced by Streptomyces sp. WK-1875, demonstrates notable antifungal and herbicidal properties. Its primary mechanism of action is the inhibition of cellulose biosynthesis, a pathway crucial for the structural integrity of certain fungi and plants. This guide benchmarks this compound's efficacy against leading antifungal agents—Amphotericin B, Fluconazole, and Caspofungin—and established cellulose-inhibiting herbicides, Dichlobenil and Isoxaben.
Antifungal Performance Comparison
This compound exhibits potent activity against a range of plant pathogenic fungi. The following table summarizes its Minimum Inhibitory Concentration (MIC) compared to industry-standard antifungal drugs. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is compiled from various sources.
| Compound | Pyricuralia oryzae MIC (µg/mL) | Mucor racemosus MIC (µg/mL) | Phytophthora parasitica MIC (µg/mL) |
| This compound | 6.25[1] | 3.12[1] | 1.56[1] |
| Amphotericin B | Data not available | 0.25 - 1.0 | Data not available |
| Fluconazole | >64 | Highly resistant | Data not available |
| Caspofungin | Data not available | Data not available | 0.125 - 0.5 |
Note: MIC values for comparator drugs are typical ranges observed in literature and may vary based on specific strains and testing conditions.
Herbicidal Performance and Cellulose Biosynthesis Inhibition
This compound's herbicidal activity stems from its ability to inhibit cellulose biosynthesis. This mechanism is shared by other commercial herbicides. The table below compares the inhibitory concentration (IC50) of this compound and industry standards on cellulose synthase.
| Compound | Target Organism/System | IC50 for Cellulose Synthesis Inhibition |
| This compound | In vitro | 63% inhibition at 1 mg/mL[1] |
| Dichlobenil | Arabidopsis thaliana | ~1.5 µM |
| Isoxaben | Arabidopsis thaliana | ~1.5 nM[2] |
Note: The data for this compound indicates a percentage of inhibition at a specific concentration rather than a precise IC50 value, highlighting a need for further quantitative studies.
Mechanism of Action: Signaling Pathways
This compound's established mechanism is the direct inhibition of cellulose biosynthesis. This is a distinct pathway compared to many other antifungal and herbicidal agents. For instance, some antifungal drugs target the TOR (Target of Rapamycin) signaling pathway, which is a central regulator of cell growth. The diagrams below illustrate the distinct mechanisms.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Phthoramycin
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of Phthoramycin, a macrolide antibiotic. Adherence to these procedures is critical for ensuring laboratory safety, preventing environmental contamination, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Core Principle: All this compound waste, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a comprehensive quantitative profile is not available. The following table provides general data for macrolide antibiotics, which should be considered as an estimate.
| Property | Value | Source/Analogy |
| Chemical Class | Macrolide | COCONUT Database[1] |
| Molecular Formula | C40H68O12 | COCONUT Database[1] |
| Disposal Consideration | Hazardous Chemical Waste | General Lab Practice[2][3] |
| Primary Disposal Route | Incineration via licensed contractor | General Lab Practice[4] |
| PPE Requirement | Nitrile gloves, lab coat, eye protection | General Lab Practice |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols outline the required steps for the safe disposal of various forms of this compound waste.
Disposal of Pure this compound (Solid/Powder)
-
Segregation: Isolate the pure this compound waste from other laboratory waste streams.
-
Packaging:
-
Place the solid this compound in a clearly labeled, sealed container. The container must be compatible with the chemical waste stream.
-
The label should include "Hazardous Waste," "this compound," the approximate quantity, and the date of disposal.
-
-
Storage: Store the packaged waste in a designated hazardous waste accumulation area, away from incompatible materials.
-
Collection: Arrange for pickup by a licensed hazardous waste disposal contractor.
Disposal of this compound Stock Solutions
-
Segregation: Do not mix this compound stock solutions with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Packaging:
-
Collect this compound stock solutions in a dedicated, leak-proof, and sealed container.
-
Label the container clearly with "Hazardous Waste," "this compound Solution," the solvent used, the estimated concentration, and the date.
-
-
Storage: Store in the designated hazardous waste accumulation area.
-
Collection: Arrange for pickup by a licensed hazardous waste disposal contractor.
Disposal of this compound-Contaminated Materials
This category includes items such as pipette tips, gloves, and cell culture plates that have come into contact with this compound.
-
Segregation: Collect all this compound-contaminated solid waste separately from regular and biohazardous waste.
-
Packaging:
-
Place the contaminated materials in a designated, labeled hazardous waste bag or container.
-
The label should clearly indicate "Hazardous Waste," "this compound-Contaminated Debris," and the date.
-
-
Storage: Store the container in the designated hazardous waste accumulation area.
-
Collection: Arrange for pickup by a licensed hazardous waste disposal contractor.
Mandatory Visualizations
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
Logical Relationship for Antibiotic Waste Management
Caption: Key relationships in laboratory antibiotic waste management.
References
Personal protective equipment for handling Phthoramycin
Disclaimer: No specific safety data sheet for "Phthoramycin" was found in public databases. The following guidance is based on the safety protocols for Tobramycin , a potent aminoglycoside antibiotic, and should be considered as a baseline for handling potentially hazardous pharmaceutical compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for any compound you work with.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational procedures and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to prevent exposure.[1][2] this compound is harmful if it comes into contact with skin or is inhaled, and it may cause damage to fertility or an unborn child.[3]
Recommended PPE for Handling this compound:
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevents skin contact.[3][4] Change gloves frequently, especially after contact with the substance.[1] |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes and airborne particles.[2][4] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Use if there is a risk of inhaling dust or aerosols, especially outside of a ventilated hood.[4] |
| Lab Coat/Gown | Fully buttoned, long-sleeved lab coat | Protects skin and personal clothing from contamination.[1] |
| Clothing | Long pants and closed-toe shoes | Ensures full skin coverage to prevent accidental exposure.[1][2] |
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Wash your hands thoroughly.
-
Gown: Put on the lab coat or gown, ensuring it is fully buttoned.[1]
-
Mask/Respirator: Secure the mask or respirator to your face.
-
Goggles/Face Shield: Put on eye protection.
-
Gloves: Don gloves, making sure the cuffs of the gloves go over the cuffs of the lab coat.[5]
Doffing Procedure: The principle is to touch contaminated surfaces only with other contaminated surfaces.
-
Gloves: Remove gloves by peeling one off from the cuff, turning it inside out, and holding it in the gloved hand. Slide a finger from the clean hand under the cuff of the remaining glove to peel it off over the first glove.[5]
-
Gown: Unfasten the gown and peel it away from your body, turning it inside out as you remove it.[5]
-
Hand Hygiene: Perform hand hygiene.
-
Goggles/Face Shield: Remove eye protection by handling the earpieces or strap.[5]
-
Mask/Respirator: Remove the mask or respirator without touching the front.[5]
-
Hand Hygiene: Perform hand hygiene again.
Handling and Disposal Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[3]
Safe Handling Practices:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3][6]
-
Avoid breathing dust.[3]
-
Wash hands and face thoroughly after handling.[3]
-
Immediately change any contaminated clothing.[3]
Disposal:
-
Dispose of contaminated materials and waste in accordance with local, regional, national, and international regulations.[6]
-
For unused or expired this compound, the preferred disposal method is through a certified drug take-back program.[7][8]
-
If a take-back program is not available, check if the substance is on the FDA's flush list. Do not flush unless specifically instructed to do so.
-
For disposal in the trash, mix the compound with an unappealing substance like dirt or used coffee grounds, place it in a sealed plastic bag, and then in the household trash.[7] Scratch out all personal information from the container label.[7]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
